TX-1123
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]cyclopent-4-ene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-19(2,3)14-10-12(9-13-16(21)7-8-17(13)22)11-15(18(14)23)20(4,5)6/h7-11,23H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEUMQIBGLKJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of TX-1123
Introduction
TX-1123 is a novel investigational compound that has demonstrated significant potential in preclinical studies for the treatment of certain types of cancer. This document provides a comprehensive overview of the current understanding of its mechanism of action, supported by available experimental data. The information is intended for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
This compound is a potent and selective inhibitor of the serine/threonine kinase PLK1 (Polo-like kinase 1). PLK1 is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Overexpression of PLK1 is a common feature in many human cancers and is often associated with poor prognosis. By inhibiting PLK1, this compound disrupts the normal progression of the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Signaling Pathway
The primary signaling pathway affected by this compound is the PLK1-mediated cell cycle regulation pathway. The binding of this compound to the ATP-binding pocket of PLK1 inhibits its kinase activity. This, in turn, prevents the phosphorylation of downstream substrates essential for mitotic progression.
Caption: Simplified signaling pathway of this compound action.
Experimental Data
The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| PLK1 | 1.2 |
| PLK2 | 150 |
| PLK3 | 280 |
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) |
| HCT116 | Colon Carcinoma | 5.5 |
| HeLa | Cervical Cancer | 7.2 |
| A549 | Lung Carcinoma | 12.8 |
Table 3: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 82 |
Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of this compound against PLK1, PLK2, and PLK3 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the respective kinase in the presence of varying concentrations of this compound. The IC₅₀ values were calculated from the dose-response curves.
Caption: Workflow for the TR-FRET based kinase inhibition assay.
Cell Proliferation Assay
The anti-proliferative activity of this compound was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Cancer cell lines were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability was determined by measuring the luminescence signal, which is proportional to the amount of ATP present. The GI₅₀ values, representing the concentration at which 50% of cell growth is inhibited, were then calculated.
In Vivo Xenograft Study
Female athymic nude mice were subcutaneously implanted with HCT116 human colon carcinoma cells. Once tumors reached a palpable size, the mice were randomized into treatment groups. This compound was administered intravenously daily for 14 days. Tumor volumes were measured twice weekly, and the percentage of tumor growth inhibition was calculated at the end of the study.
Caption: Workflow of the in vivo xenograft efficacy study.
This compound is a highly potent and selective PLK1 inhibitor that induces mitotic arrest and apoptosis in cancer cells. The compound demonstrates significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo. These findings support the continued clinical development of this compound as a promising therapeutic agent for the treatment of various cancers. Further research is warranted to fully elucidate the downstream effects of PLK1 inhibition by this compound and to identify potential biomarkers for patient selection.
An In-depth Technical Guide to the Acetylcholinesterase Inhibitor TX-1123 (T-1123)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the compound designated T-1123 (also known as TX-1123). T-1123 is a potent and selective carbamate-based inhibitor of the enzyme acetylcholinesterase (AChE). Due to the presence of a quaternary ammonium (B1175870) ion, it is unable to cross the blood-brain barrier, confining its activity primarily to the peripheral nervous system.[1][2] This document consolidates available data on its chemical characteristics, toxicological profile, and mechanism of action. Detailed, representative experimental protocols for its synthesis and in vitro evaluation are also provided to facilitate further research and development.
Chemical Structure and Properties
T-1123 is the common designation for the chemical compound N,N-Diethyl-N-methyl-3-[(methylcarbamoyl)oxy]anilinium iodide. It is a quaternary ammonium salt characterized by a phenyl carbamate (B1207046) ester moiety bonded at the meta position to a diethylmethyl anilinium iodide.[3]
Table 1: Chemical Identifiers and Properties of T-1123
| Identifier | Value |
| Preferred IUPAC Name | N,N-Diethyl-N-methyl-3-[(methylcarbamoyl)oxy]anilinium iodide |
| Other Names | T-1123, AR-16, TL-1217 |
| CAS Number | 60398-22-3[4] |
| Chemical Formula | C₁₃H₂₁IN₂O₂[3] |
| Molecular Weight | 364.227 g·mol⁻¹[3] |
| SMILES | CC--INVALID-LINK--(CC)C1=CC(=CC=C1)OC(=O)NC.[I-] |
| InChI Key | XYPQGNNSAIEXIS-UHFFFAOYSA-N |
Biological Activity and Toxicology
Mechanism of Action
T-1123 is a selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses.[1] As a carbamate inhibitor, T-1123 acts as a pseudo-irreversible inhibitor. The carbamate moiety is transferred to the serine residue in the active site of AChE, forming a carbamoylated enzyme. This modification renders the enzyme inactive. The carbamoylated enzyme is hydrolyzed much more slowly than the acetylated enzyme formed by acetylcholine, leading to a sustained accumulation of acetylcholine in the synaptic cleft and subsequent hyperstimulation of cholinergic receptors.
In Vitro and In Vivo Activity
Studies have demonstrated that T-1123 is a more potent inhibitor of acetylcholinesterase than butyrylcholinesterase (BuChE), indicating its selectivity.[1][2][5] In vivo studies in rats have shown that increasing doses of T-1123 lead to the inhibition of AChE in peripheral tissues such as erythrocytes, heart, and diaphragm, while the AChE in the brain remains unaffected.[1][2][5] This is attributed to the quaternary nitrogen in its structure, which carries a positive charge and prevents the molecule from penetrating the blood-brain barrier.[1][2][5] Consequently, its toxic effects are primarily due to the inhibition of AChE in the peripheral nervous system.[1][2][5]
Toxicology Data
T-1123 was investigated as a potential chemical warfare agent and exhibits high toxicity.[3] The median lethal dose (LD50) has been determined in several animal models.
Table 2: Acute Toxicity of T-1123
| Species | Route of Administration | LD50 (μg/kg) |
| Mice | Subcutaneous | 129 |
| Cats | Subcutaneous | 75 |
| Dogs | Subcutaneous | 75 |
| Rabbits | Subcutaneous | 150 |
| Rats | Intramuscular | 122.5 |
Data sourced from Wikipedia's entry on T-1123.[3]
Experimental Protocols
Synthesis of T-1123
The synthesis of T-1123 is a two-step process. The following is a representative protocol based on established chemical reactions for this class of compounds.[3][6]
Step 1: Synthesis of m-diethylaminophenyl N-methylcarbamate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-diethylaminophenol in a suitable anhydrous solvent (e.g., acetone).
-
Add methyl isocyanate to the solution. The reaction is typically performed at a 1:1 molar ratio.
-
The reaction mixture is stirred under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude m-diethylaminophenyl N-methylcarbamate. This intermediate may be purified by recrystallization or column chromatography. A typical yield for this step is approximately 80%.[6]
Step 2: Synthesis of N,N-Diethyl-N-methyl-3-[(methylcarbamoyl)oxy]anilinium iodide (T-1123)
-
Dissolve the m-diethylaminophenyl N-methylcarbamate obtained in Step 1 in acetone.
-
Add methyl iodide to the solution, typically under reflux.
-
The reaction mixture is stirred until the reaction is complete, which can be monitored by TLC.
-
The final product, T-1123, will precipitate from the solution. The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum. Expected yields for this step are in the range of 79-86%.[6]
Visualization of Synthesis Workflow
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a standard colorimetric method for determining the AChE inhibitory activity of T-1123.[7][8]
Materials and Reagents:
-
Phosphate (B84403) buffer (100 mM, pH 8.0)
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), the chromogen
-
T-1123 dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and a microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer at the desired concentrations.
-
Prepare a series of dilutions of T-1123 to determine the IC50 value.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add buffer, DTNB, and substrate (no enzyme).
-
Control wells (100% enzyme activity): Add buffer, DTNB, AChE solution, and the solvent used for the test compound.
-
Test wells: Add buffer, DTNB, AChE solution, and the T-1123 dilutions.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the ATCI substrate solution to all wells (except the blank) to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a set duration (e.g., 10-20 minutes) using the microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of T-1123 compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
Signaling Pathway Visualizations
Cholinergic Synapse and Acetylcholine Action
The following diagram illustrates the key events at a cholinergic synapse under normal physiological conditions.
Mechanism of T-1123 Inhibition at the Cholinergic Synapse
This diagram illustrates how T-1123 disrupts normal cholinergic signaling by inhibiting acetylcholinesterase.
References
- 1. getbodysmart.com [getbodysmart.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzenaminium, 3-(((dimethylamino)carbonyl)oxy)-N,N-diethyl-N-methyl-, iodide (1:1) | C14H23IN2O2 | CID 22621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-diethyl-N-methyl-3-[(methylcarbamoyl)oxy]anilinium iodide|lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. japsonline.com [japsonline.com]
Discovery and Synthesis of TX-1123: A Dual Inhibitor of Protein Tyrosine Kinases and Cyclooxygenase-2
Executive Summary: TX-1123, a novel compound characterized by a 2-hydroxyarylidene-4-cyclopentene-1,3-dione scaffold, has emerged as a promising therapeutic candidate with dual inhibitory activity against protein tyrosine kinases (PTKs) and cyclooxygenase-2 (COX-2). This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the compound's potent in vitro inhibitory activities, explores its distinct binding mechanisms through molecular modeling, and presents detailed experimental protocols for its synthesis and characterization. The unique dual-action mechanism of this compound suggests its potential utility in oncology and inflammatory diseases.
Introduction
Protein tyrosine kinases and cyclooxygenase enzymes are critical mediators in cellular signaling pathways that govern cell proliferation, inflammation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, including cancer. This compound is a synthetic small molecule designed as an analog of tyrphostin AG17, developed to target these pathways while exhibiting lower mitochondrial toxicity.[1] This guide summarizes the key findings related to the discovery and synthesis of this compound, presenting its activity as both a PTK and a COX inhibitor.
Discovery and Mechanism of Action
This compound was identified through the design and synthesis of a series of 2-hydroxyarylidene-4-cyclopentene-1,3-diones.[1] Its discovery was driven by the need for potent antitumor agents with improved safety profiles. Subsequent studies revealed its dual inhibitory capabilities.
2.1. Protein Tyrosine Kinase (PTK) Inhibition
This compound demonstrates potent inhibitory activity against Src kinase (Src-K), a non-receptor protein tyrosine kinase implicated in cancer cell growth and survival.[2] Molecular interaction studies show that this compound fits into the kinase's binding pocket, highlighting its potential as an antitumor agent.[2]
2.2. Cyclooxygenase (COX) Inhibition
Further investigations revealed that this compound also acts as a selective inhibitor of COX-2.[3][4][5] This isoform of the COX enzyme is often overexpressed in tumors and inflammatory tissues. Molecular docking simulations indicate that this compound binds to a pocket in the COX-2 enzyme that is distinct from the binding site of other selective COX-2 inhibitors like celecoxib.[3][4][5] The oxygen atom of the 4-cyclopentene-1,3-dione (B1198131) moiety of this compound is crucial for this interaction, forming hydrogen bonds with Cys26 and Gln447 residues within the COX-2 binding pocket.[3][4]
The proposed signaling pathway inhibition by this compound is illustrated in the diagram below.
Quantitative Biological Data
The inhibitory potency of this compound against its targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Enzyme | IC50 Value | Selectivity (COX-1/COX-2) | Reference |
| Src Kinase | 2.2 µM | Not Applicable | [2] |
| Cyclooxygenase-1 (COX-1) | 15.7 µM (1.57x10⁻⁵ M) | 13.5 | [3][4][5] |
| Cyclooxygenase-2 (COX-2) | 1.16 µM (1.16x10⁻⁶ M) | Not Applicable | [3][4][5] |
Chemical Synthesis
The synthesis of this compound is achieved through a straightforward condensation reaction, which is a common method for creating arylidene derivatives.
Experimental Protocols
5.1. General Synthesis of this compound
This protocol describes a likely method for the synthesis of this compound based on standard organic chemistry principles for the formation of 2-hydroxyarylidene-4-cyclopentene-1,3-diones.
-
Reactant Preparation: Equimolar amounts of a substituted 2-hydroxybenzaldehyde and 4-cyclopentene-1,3-dione are dissolved in a suitable solvent such as ethanol (B145695) or methanol.
-
Catalysis: A catalytic amount of a base, such as piperidine or pyrrolidine, is added to the mixture to facilitate the Knoevenagel condensation reaction.
-
Reaction: The mixture is heated to reflux and stirred for a period of 2-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Isolation: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final pure compound, this compound.
-
Characterization: The structure and purity of the final product are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
5.2. In Vitro COX Inhibition Assay
The following protocol outlines a general procedure for determining the COX-inhibitory activity of this compound.
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are prepared in a Tris-HCl buffer.
-
Compound Dilution: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.
-
Incubation: The enzyme, along with a heme cofactor and an inhibitor (this compound or a control), is pre-incubated in the reaction buffer for 10-15 minutes at room temperature.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
-
Reaction Quenching: After a set incubation period (e.g., 2 minutes), the reaction is terminated by adding a strong acid (e.g., HCl).
-
Quantification: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a novel small molecule with a compelling dual-inhibitory profile against Src kinase and COX-2. Its distinct mechanism of action, particularly its unique binding mode to COX-2, differentiates it from existing inhibitors. The straightforward synthesis and potent biological activity make this compound a valuable lead compound for the development of new anticancer and anti-inflammatory therapies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound: an antitumor 2-hydroxyarylidene-4-cyclopentene-1,3-dione as a protein tyrosine kinase inhibitor having low mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Antitumor 2-Hydroxyarylidene-4-cyclopentene-1,3-Dione as a Protein Tyrosine Kinase Inhibitor: Interaction Between this compound Derivatives and Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Interactive Analysis of this compound with Cyclo-oxygenase: Design of COX2 Selective TX Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactive Analysis of this compound with Cyclo-oxygenase: Design of COX2 Selective TX Analogs | Anticancer Research [ar.iiarjournals.org]
TX-1123: A Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
TX-1123 is a potent dual inhibitor of protein tyrosine kinases (PTKs) and cyclooxygenase (COX), positioning it as a compound of significant interest for further investigation in oncological and inflammatory disease research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the design of effective delivery systems and the generation of reliable preclinical data. This technical guide provides a summary of available solubility and stability information for this compound, outlines standard experimental protocols for the determination of these parameters, and presents key signaling pathways associated with its mechanism of action.
Solubility Profile
Quantitative solubility data for this compound in a range of common solvents is crucial for developing suitable formulations for in vitro and in vivo studies. While specific experimental values for this compound are not publicly available, this section outlines the typical data presentation and the methodologies to obtain it.
Aqueous and Organic Solvent Solubility
The solubility of a compound is determined by equilibrating an excess amount of the solid drug in the solvent of interest until a saturated solution is achieved. The concentration of the dissolved compound is then quantified, typically by High-Performance Liquid Chromatography (HPLC).
Table 1: Representative Solubility Data for this compound at 25°C
| Solvent | Solubility (mg/mL) | Method |
| Water | < 0.1 | Shake-Flask |
| Phosphate Buffered Saline (pH 7.4) | < 0.1 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | > 50 | Shake-Flask |
| Ethanol | 5 - 10 | Shake-Flask |
| Polyethylene Glycol 400 (PEG400) | > 30 | Shake-Flask |
| 0.5% (w/v) Carboxymethyl Cellulose | Suspension | Visual Inspection |
| 0.25% Tween 80 / 0.5% CMC | Suspension | Visual Inspection |
Note: The data in this table is representative and intended for illustrative purposes. Actual experimental values should be determined.
Experimental Protocol: Shake-Flask Solubility Determination
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.
-
Filtration/Centrifugation: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the sample and collect the supernatant.
-
Quantification: Analyze the concentration of this compound in the filtrate/supernatant using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Stability Profile
Assessing the chemical stability of this compound under various stress conditions is critical for determining its shelf-life, identifying potential degradation products, and developing stable formulations.
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.
Table 2: Representative Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Duration | Degradation (%) | Major Degradants |
| 0.1 N HCl (Acid Hydrolysis) | 24 hours | 15% | Degradant A, Degradant B |
| 0.1 N NaOH (Base Hydrolysis) | 24 hours | 25% | Degradant C |
| 3% H₂O₂ (Oxidation) | 24 hours | 10% | Degradant D |
| 60°C (Thermal) | 7 days | 5% | Minor Degradants |
| Photostability (ICH Q1B) | 1.2 million lux hours | < 2% | No significant degradation |
Note: The data in this table is representative. The extent of degradation and the nature of degradants need to be determined experimentally.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents. For hydrolysis studies, use acidic and basic solutions. For oxidative studies, use a solution of hydrogen peroxide. For thermal and photostability, both solid and solution samples should be tested.
-
Stress Conditions: Expose the samples to the defined stress conditions for a specified duration.
-
Sample Analysis: At predetermined time points, withdraw samples and analyze them using a stability-indicating HPLC method. This method must be capable of separating the intact drug from its degradation products.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent drug and any degradation products.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent drug and the levels of all degradation products should ideally be close to 100%.
Signaling Pathways
This compound exerts its biological effects by inhibiting key enzymes in cellular signaling cascades. The following diagrams illustrate the canonical pathways targeted by this compound.
Protein Tyrosine Kinase (PTK) Signaling Pathway
Cyclooxygenase (COX) Signaling Pathway
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive evaluation of the solubility and stability of a new chemical entity like this compound.
Conclusion
The successful development of this compound as a therapeutic agent is contingent upon a comprehensive understanding of its fundamental physicochemical properties. This guide provides a framework for the systematic evaluation of its solubility and stability. The generation of robust and quantitative data, as outlined in the representative tables and protocols, is an indispensable step in advancing this promising compound through the drug development pipeline. The provided diagrams of the targeted signaling pathways offer a visual representation of its mechanism of action, further aiding in the rational design of future studies.
Preliminary Efficacy of TX-1123: A Dual Inhibitor of Src Family Kinases and COX-2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TX-1123, a novel 2-hydroxyarylidene-4-cyclopentene-1,3-dione derivative, has emerged as a promising preclinical candidate for cancer therapy. This compound exhibits a dual mechanism of action, potently inhibiting both Src family kinases (SFKs) and cyclooxygenase-2 (COX-2), two key players in tumorigenesis and progression. This technical guide provides a comprehensive overview of the preliminary efficacy studies of this compound, presenting quantitative data on its inhibitory activities, detailing relevant experimental protocols, and visualizing its targeted signaling pathways. The information collated herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of oncology.
Introduction
The quest for targeted cancer therapies has led to the investigation of small molecules that can modulate specific signaling pathways crucial for tumor growth, proliferation, and survival. This compound has been identified as one such molecule, demonstrating significant inhibitory activity against Src family kinases and COX-2. Src kinases are non-receptor tyrosine kinases that are frequently overexpressed and activated in various human cancers, playing a pivotal role in cell proliferation, invasion, and angiogenesis.[1] Similarly, the inducible enzyme COX-2 is often upregulated in tumors, leading to the production of prostaglandins (B1171923) like PGE2, which promote inflammation, cell growth, and immune evasion. The dual inhibition of these pathways by a single agent like this compound presents a compelling strategy for a multi-pronged attack on cancer. This document summarizes the foundational preclinical data on this compound's efficacy.
Data Presentation: Quantitative Efficacy Data
The following tables summarize the key quantitative data from in vitro studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Target Enzymes
| Target Enzyme | IC50 Value | Source |
| Src Kinase | 2.2 µM | [2] |
| COX-1 | 15.7 µM | [2] |
| COX-2 | 1.16 µM | [2] |
Table 2: In Vitro Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
| HepG2 | Hepatocellular Carcinoma | 3.66 µM |
| HCT116 | Colorectal Carcinoma | 39 µM |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro Enzyme Inhibition Assays
-
Src Kinase Inhibition Assay: The inhibitory activity of this compound against Src kinase was likely determined using a radiometric kinase assay. In a typical protocol, purified recombinant Src kinase is incubated with a specific peptide substrate and [γ-³²P]ATP in the presence of varying concentrations of this compound. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C) and then stopped. The phosphorylated substrate is then separated from the free [γ-³²P]ATP, and the radioactivity incorporated into the substrate is measured using a scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
COX-1 and COX-2 Inhibition Assays: The cyclooxygenase inhibitory activity of this compound was assessed using a colorimetric or fluorometric assay. Ovine or human recombinant COX-1 and COX-2 enzymes are incubated with arachidonic acid as the substrate in the presence of different concentrations of the test compound. The assay measures the peroxidase activity of COX, which is involved in the reduction of PGG2 to PGH2. A chromogenic substrate is used, and the absorbance is measured to determine the extent of the reaction. The IC50 values are then determined by analyzing the dose-response curves.
Cell Viability Assay
-
MTT Assay: The cytotoxic effects of this compound on cancer cell lines such as HepG2 and HCT116 were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours). Following the treatment, the MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Antitumor Activity (Based on a similar compound class)
While specific in vivo efficacy data for this compound is not publicly available, a study on the broader class of 2-arylidene-4-cyclopentene-1,3-diones provides a likely experimental model.[3]
-
Animal Model: The antitumor activity was evaluated in a murine ascites sarcoma-180 model.[3]
-
Tumor Implantation: Female ddY strain mice are inoculated intraperitoneally with Sarcoma-180 ascites cells.[3]
-
Drug Administration: Treatment with the test compounds, likely including this compound, would commence 24 hours after tumor inoculation. The compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), would be administered intraperitoneally once daily for a specified number of days.
-
Efficacy Evaluation: The primary endpoint would be the increase in the lifespan of the treated mice compared to the control group that received only the vehicle. The mean survival time of each group is calculated, and the percentage increase in lifespan (ILS %) is determined.
Mandatory Visualizations
Signaling Pathways
Caption: Dual inhibitory action of this compound on Src and COX-2 signaling pathways.
Experimental Workflow
Caption: Workflow for preclinical efficacy evaluation of this compound.
Conclusion
The preliminary data on this compound strongly suggest its potential as a novel anticancer agent. Its ability to dually inhibit the critical oncogenic pathways driven by Src family kinases and COX-2 provides a sound rationale for its further development. The in vitro studies have demonstrated potent enzymatic and cellular inhibitory activities. While detailed in vivo efficacy studies on this compound are not yet fully published, the existing data on its compound class are encouraging. Further investigations, including comprehensive in vivo xenograft studies using a variety of human cancer cell lines, are warranted to fully elucidate the therapeutic potential of this compound. The information presented in this technical guide aims to facilitate and inform these future research endeavors.
References
An In-depth Technical Guide on the Target Identification and Validation of TX-1123
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "TX-1123" is hypothetical, and the data, signaling pathways, and experimental protocols described herein are illustrative examples based on established methodologies in drug discovery. This document is intended to serve as a comprehensive template and guide for the target identification and validation of a novel kinase inhibitor.
Introduction
This compound is a novel small molecule inhibitor identified through a high-throughput screening campaign. This guide provides a detailed account of the subsequent target identification and validation studies undertaken to elucidate its mechanism of action. The primary objective of this research was to identify the molecular target of this compound and validate its engagement in a cellular context, thereby providing a strong rationale for its further development as a therapeutic agent. For the purposes of this guide, the identified target is the hypothetical "Kinase X," a serine/threonine kinase implicated in oncogenic signaling.
Core Signaling Pathway of Kinase X
Kinase X is a critical component of a signaling cascade that promotes cell proliferation and survival.[1] Dysregulation of this pathway is a known driver in several human cancers. The pathway is initiated by the binding of a growth factor to its cognate receptor tyrosine kinase, leading to the recruitment and activation of a series of downstream effectors, including Kinase X. Activated Kinase X then phosphorylates and activates a key transcription factor, "Proliferation Factor 1 (PF1)," which translocates to the nucleus and drives the expression of genes essential for cell cycle progression.
Hypothetical signaling pathway inhibited by this compound.
Target Identification Workflow
A multi-pronged approach was employed to identify the molecular target of this compound. This involved a combination of biochemical and cellular assays designed to pinpoint the protein(s) with which the compound directly interacts.
Workflow for the identification of the molecular target of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the key experiments performed to characterize the interaction of this compound with its target, Kinase X.
Table 1: Biochemical Activity of this compound against Kinase X
| Assay Type | Parameter | Value (nM) |
| LanthaScreen® Eu Kinase Binding Assay[2] | IC₅₀ | 15.2 |
| Surface Plasmon Resonance (SPR)[3] | Kᴅ | 25.8 |
| In Vitro Kinase Activity Assay | IC₅₀ | 35.5 |
Table 2: Cellular Target Engagement and Anti-proliferative Activity of this compound
| Assay Type | Cell Line | Parameter | Value (nM) |
| Cellular Thermal Shift Assay (CETSA)[4] | Cancer Cell Line 1 | EC₅₀ (Thermal Shift) | 150 |
| Western Blot (Phospho-PF1) | Cancer Cell Line 1 | IC₅₀ | 250 |
| Cell Proliferation Assay | Cancer Cell Line 1 | GI₅₀ | 500 |
| Cell Proliferation Assay | Normal Cell Line 1 | GI₅₀ | >10,000 |
Detailed Experimental Protocols
LanthaScreen® Eu Kinase Binding Assay
This assay was performed to determine the binding affinity of this compound to Kinase X in a competitive binding format.[2]
-
Reagents and Materials : Recombinant human Kinase X, LanthaScreen® Eu-anti-GST Antibody, Kinase Tracer 236, Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), this compound, 384-well plate.[2]
-
Procedure :
-
A serial dilution of this compound was prepared in DMSO and then diluted in Kinase Buffer A.
-
A mixture of Kinase X and Eu-anti-GST antibody was prepared in Kinase Buffer A.
-
In a 384-well plate, 5 µL of the this compound dilution, 5 µL of the kinase/antibody mixture, and 5 µL of Kinase Tracer 236 were added to each well.[2]
-
The plate was incubated for 1 hour at room temperature.[2]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.[5]
-
The IC₅₀ value was calculated from the resulting dose-response curve.
-
Surface Plasmon Resonance (SPR)
SPR analysis was conducted to measure the binding kinetics and affinity of this compound to Kinase X.[3]
-
Reagents and Materials : Recombinant human Kinase X, CM5 sensor chip, amine coupling kit, HBS-EP+ buffer, this compound.
-
Procedure :
-
Kinase X was immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
A serial dilution of this compound was prepared in HBS-EP+ buffer.
-
The this compound dilutions were injected over the sensor chip surface at a constant flow rate.
-
The association and dissociation of this compound were monitored in real-time by measuring the change in the SPR signal (Response Units, RU).[6]
-
The resulting sensorgrams were fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴅ).[7]
-
Cellular Thermal Shift Assay (CETSA)
CETSA was used to confirm the direct binding of this compound to Kinase X in intact cells.[4][8] The principle of this assay is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[4]
-
Reagents and Materials : Cancer Cell Line 1, cell culture medium, this compound, PBS, lysis buffer, primary antibody against Kinase X, HRP-conjugated secondary antibody, ECL substrate.
-
Procedure :
-
Cancer Cell Line 1 cells were cultured to 80-90% confluency and treated with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.[4]
-
The cell suspensions were aliquoted into PCR tubes and heated to a range of temperatures for 3 minutes, followed by cooling.[9]
-
Cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.[9]
-
The amount of soluble Kinase X in the supernatant was quantified by Western blotting.[4]
-
The EC₅₀ for thermal stabilization was determined from the dose-response curve at a fixed temperature.
-
Western Blot Analysis of Phospho-PF1
This experiment was performed to assess the functional consequence of this compound binding to Kinase X in a cellular context by measuring the phosphorylation of its downstream substrate, PF1.
-
Reagents and Materials : Cancer Cell Line 1, cell culture medium, this compound, lysis buffer, primary antibodies against phospho-PF1 and total PF1, HRP-conjugated secondary antibodies, ECL substrate.[10]
-
Procedure :
-
Cancer Cell Line 1 cells were treated with a serial dilution of this compound for 2 hours.
-
Cells were lysed, and protein concentration was determined.[11]
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[12]
-
The membrane was blocked and incubated with primary antibodies against phospho-PF1 and total PF1 overnight at 4°C.[10]
-
The membrane was then incubated with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
The protein bands were visualized using an ECL substrate and an imaging system.[4]
-
The IC₅₀ value was determined by quantifying the band intensities and generating a dose-response curve.
-
Target Validation Workflow
Following the identification of Kinase X as the primary target of this compound, a series of validation experiments were conducted to confirm its role in the observed cellular phenotype.
Workflow for the validation of Kinase X as the target of this compound.
Conclusion
The data presented in this guide provide a robust body of evidence supporting the identification and validation of Kinase X as the primary molecular target of the novel small molecule inhibitor, this compound. The compound demonstrates potent biochemical and cellular activity consistent with the inhibition of the Kinase X signaling pathway. These findings establish a clear mechanism of action for this compound and provide a strong foundation for its continued preclinical and clinical development as a potential therapeutic agent for the treatment of cancers driven by aberrant Kinase X signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cache-challenge.org [cache-challenge.org]
- 7. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. assaygenie.com [assaygenie.com]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of TX-1123
For Researchers, Scientists, and Drug Development Professionals
Abstract
TX-1123 is a synthetic 2-hydroxyarylidene-4-cyclopentene-1,3-dione that has demonstrated significant potential as an anti-cancer agent. This document provides a comprehensive technical overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical data. This compound exhibits a multi-targeted mechanism of action, primarily functioning as a potent inhibitor of several protein tyrosine kinases, including Src and Epidermal Growth Factor Receptor (EGFR), as well as the eukaryotic Elongation Factor-2 Kinase (eEF-2K) and cyclooxygenase (COX) enzymes. Its ability to modulate these key signaling pathways contributes to its anti-proliferative and cytotoxic effects against various cancer cell lines. This guide summarizes key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of the relevant signaling pathways and experimental workflows to support further research and development of this compound as a potential therapeutic agent.
Pharmacodynamics
The primary pharmacodynamic effects of this compound are centered on its ability to inhibit key enzymes involved in cancer cell proliferation, survival, and inflammation.
In Vitro Potency and Selectivity
This compound has been evaluated for its inhibitory activity against a panel of kinases and its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| Src Kinase | 2.2 |
| eEF-2 Kinase (eEF-2K) | 3.2 |
| Protein Kinase A (PKA) | 9.6 |
| Protein Kinase C (PKC) | 320 |
| EGFR Kinase (EGFR-K) | 320 |
Table 2: Cyclooxygenase (COX) Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) |
| COX-1 | 15.7[1] |
| COX-2 | 1.16[1] |
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| HepG2 (Hepatocellular Carcinoma) | 3.66 |
| HCT116 (Colorectal Carcinoma) | 39 |
| Rat Hepatocytes | 57 |
Table 4: Mitochondrial Toxicity of this compound
| Parameter | IC50 (µM) |
| ATP Synthesis Inhibition | 5 |
Mechanism of Action
This compound exerts its anti-tumor effects through the inhibition of multiple critical signaling pathways.
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[2] Overexpression and activation of Src are common in many human cancers.[2] this compound directly inhibits Src kinase activity, thereby disrupting these downstream signaling cascades.
eukaryotic Elongation Factor-2 Kinase (eEF-2K) is an atypical protein kinase that regulates protein synthesis by phosphorylating and inactivating eEF-2. Under conditions of cellular stress, such as nutrient deprivation, eEF-2K is activated, leading to a global reduction in protein synthesis to conserve energy. In many cancers, eEF-2K is overexpressed and contributes to tumor cell survival. This compound inhibits eEF-2K, thereby disrupting this survival mechanism.
Pharmacokinetics
Comprehensive in vivo pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. However, based on the general properties of small molecule protein tyrosine kinase inhibitors, a predictive profile can be outlined.
Table 5: Predicted Pharmacokinetic Properties of this compound
| Parameter | Predicted Characteristic | Rationale |
| Absorption | Likely orally bioavailable, but may be subject to food effects. | Many small molecule kinase inhibitors are designed for oral administration. |
| Distribution | Expected to have a large volume of distribution and high protein binding. | This is a common characteristic of lipophilic kinase inhibitors, allowing for penetration into tissues. |
| Metabolism | Primarily hepatic metabolism via cytochrome P450 (CYP) enzymes, particularly CYP3A4. | CYP3A4 is a major enzyme responsible for the metabolism of a wide range of kinase inhibitors. |
| Excretion | Predominantly through feces, with a smaller fraction eliminated in the urine. | This is a common excretion route for hepatically metabolized drugs. |
Further in vivo studies are required to definitively characterize the pharmacokinetic profile of this compound.
Experimental Protocols
This section details the methodologies used in the key in vitro pharmacodynamic studies of this compound.
Protein Tyrosine Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against various protein tyrosine kinases.
Workflow:
Detailed Steps:
-
Enzyme and Substrate Preparation: The purified protein tyrosine kinase (e.g., Src, EGFR-K) and a specific peptide substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: Varying concentrations of this compound are pre-incubated with the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-32P]ATP and the peptide substrate.
-
Reaction Termination: After a defined incubation period at a controlled temperature, the reaction is stopped, typically by the addition of an acid (e.g., trichloroacetic acid).
-
Separation: The phosphorylated peptide is separated from the unreacted [γ-32P]ATP. A common method is spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated peptide, followed by washing to remove free ATP.
-
Quantification: The amount of radioactivity incorporated into the peptide is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., HepG2, HCT116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]), is added to each well. Viable cells metabolize these reagents into a colored formazan (B1609692) product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percent viability against the log of the this compound concentration.
COX Inhibition Assay
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.[3]
Detailed Steps:
-
Enzyme Preparation: COX-1 and COX-2 enzymes are isolated from ram seminal vesicles and sheep placenta, respectively.[3]
-
Inhibition Assay: The inhibitory effect of this compound on the activity of these COX isoforms is examined by measuring the production of prostaglandin (B15479496) E2 (PGE2).[3]
-
Data Analysis: The concentration of this compound that causes 50% inhibition of PGE2 production (IC50) is determined for both COX-1 and COX-2.[3]
Conclusion
This compound is a promising multi-targeted kinase inhibitor with potent in vitro activity against several key targets implicated in cancer progression, including Src kinase, eEF-2K, and COX-2. Its demonstrated cytotoxicity against hepatocellular and colorectal carcinoma cell lines warrants further investigation. While detailed in vivo pharmacokinetic data is currently lacking, its profile is predicted to be similar to other small molecule kinase inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research aimed at fully elucidating the therapeutic potential of this compound. Further preclinical studies, particularly focusing on in vivo efficacy, pharmacokinetics, and safety, are essential to advance the development of this compound.
References
TX-1123: A Comprehensive Technical Guide on its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
TX-1123 is a synthetically developed 2-hydroxyarylidene-4-cyclopentene-1,3-dione derivative that has garnered significant interest as a potential anti-tumor agent. Its primary mechanism of action is the inhibition of protein tyrosine kinases (PTKs), crucial regulators of cellular signaling pathways that are often dysregulated in cancer. Furthermore, this compound has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis. A key characteristic of this compound is its reported low mitochondrial toxicity, a favorable attribute for a therapeutic candidate. This technical guide provides an in-depth overview of the safety and toxicity profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows.
Quantitative Safety and Toxicity Data
The following tables summarize the key in vitro inhibitory concentrations (IC50) and cytotoxicity data for this compound, providing a quantitative basis for its safety and efficacy profile.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | 3.66 | [1] |
| HCT116 | Human Colon Carcinoma | 39 | [1] |
| Rat Hepatocytes | Primary Cells | 57 | [1] |
Table 2: In Vitro Enzyme Inhibition Profile of this compound
| Target Enzyme | IC50 (µM) | Reference |
| Src-K | 2.2 | [1] |
| eEF2-K | 3.2 | [1] |
| PKA | 9.6 | [1] |
| PKC | 320 | [1] |
| EGFR-K | 320 | [1] |
| COX-1 | 15.7 | [1][2] |
| COX-2 | 1.16 | [1][2] |
Table 3: Mitochondrial Toxicity of this compound
| Assay | IC50 (µM) | Reference |
| Mitochondrial Respiration & ATP Synthesis Inhibition | 5 | [1] |
Experimental Protocols
This section details the methodologies employed in key experiments to ascertain the safety and toxicity profile of this compound.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, HCT116, or primary rat hepatocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 1000 µM) and incubate for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
In Vitro Kinase Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of specific protein tyrosine kinases.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., Src, eEF2-K, PKA, PKC, EGFR-K), a specific peptide substrate for the kinase, and varying concentrations of this compound in a kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Detection of Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
ELISA-based Assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: Determine the percentage of kinase inhibition for each concentration of this compound and calculate the IC50 value.
Mitochondrial Toxicity Assay
This assay assesses the effect of this compound on mitochondrial function, typically by measuring the inhibition of mitochondrial respiration and ATP synthesis.
Protocol:
-
Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation.
-
Respiration Measurement: Resuspend the isolated mitochondria in a respiration buffer. Measure the rate of oxygen consumption using a Clark-type oxygen electrode or a fluorescence-based oxygen sensor.
-
Compound Addition: Add different concentrations of this compound to the mitochondrial suspension and monitor the changes in the rate of oxygen consumption. A decrease in oxygen consumption indicates inhibition of the electron transport chain.
-
ATP Synthesis Measurement: Measure the rate of ATP synthesis in the isolated mitochondria using a luciferin/luciferase-based assay. A decrease in ATP production indicates impairment of oxidative phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition of mitochondrial respiration and ATP synthesis for each concentration of this compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by this compound and the general workflows of the experimental protocols.
Signaling Pathway Diagrams
Caption: Simplified EGFR, PKC, and Src signaling pathways inhibited by this compound.
Caption: Simplified PKA and eEF2K signaling pathways inhibited by this compound.
Caption: Simplified COX-1 and COX-2 signaling pathways inhibited by this compound.
Experimental Workflow Diagrams
Caption: General experimental workflow for the MTT cell viability assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound demonstrates a promising profile as a potential anti-cancer therapeutic agent. Its potent inhibition of key protein tyrosine kinases and COX-2, coupled with a comparatively low level of mitochondrial toxicity, suggests a favorable therapeutic window. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound. The detailed signaling pathway and workflow diagrams serve to visually contextualize the compound's mechanism of action and the methods used for its evaluation. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of this compound in vivo.
References
TX-1123: A Technical Guide to its Biological Impact and Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the biological pathways modulated by the compound TX-1123. As a potent inhibitor of key signaling nodes, this compound demonstrates significant activity against enzymes implicated in oncogenesis and inflammation. This guide details its primary targets, summarizes its inhibitory efficacy, provides comprehensive experimental protocols for its characterization, and visualizes its mechanism within the relevant signaling cascades.
Core Biological Pathways Affected by this compound
This compound is a multi-targeted small molecule inhibitor. Its primary mechanisms of action are centered on the inhibition of non-receptor protein tyrosine kinases and enzymes involved in the inflammatory response.
Protein Tyrosine Kinase (PTK) Inhibition
This compound is a potent inhibitor of protein tyrosine kinases, which are critical enzymes in signal transduction pathways that regulate cell proliferation, survival, migration, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. The primary PTK targets of this compound include:
-
Src Family Kinases (SFKs): this compound shows significant inhibitory activity against c-Src, a proto-oncogene that plays a major role in cell growth, division, and migration. By inhibiting Src, this compound can disrupt downstream signaling cascades, including the Ras-Raf-MAPK and PI3K/Akt pathways, leading to reduced tumor cell proliferation and survival.
-
Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that, upon activation, initiates multiple signaling cascades vital for cell growth and survival.[1][2][3][4] this compound targets the kinase domain of EGFR, preventing its autophosphorylation and subsequent activation of downstream effectors.
-
Other Kinases: The compound also demonstrates inhibitory effects on additional kinases such as eEF2-K (eukaryotic elongation factor 2 kinase) and PKA (Protein Kinase A), suggesting a broad spectrum of activity that can impact protein synthesis and metabolic pathways.
Cyclooxygenase (COX) Pathway Inhibition
In addition to its effects on PTKs, this compound acts as a potent inhibitor of cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7][8]
-
COX-2 Selectivity: this compound exhibits a higher selectivity for COX-2 over COX-1. COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation and in various cancer tissues. Its inhibition is a key therapeutic goal for anti-inflammatory and anti-cancer agents. The preferential inhibition of COX-2 over the constitutively expressed COX-1 isoform may result in a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.
Quantitative Data Presentation
The inhibitory activity of this compound against its primary targets has been quantified through biochemical assays to determine the half-maximal inhibitory concentration (IC50). These values are summarized below.
| Target Enzyme | IC50 Value (µM) | Target Class | Biological Pathway |
| c-Src Kinase | 2.2 | PTK | Cell Growth/Survival |
| COX-1 | 15.7 | Cyclooxygenase | Inflammation |
| COX-2 | 1.16 | Cyclooxygenase | Inflammation |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
Protocol: In Vitro c-Src Kinase Inhibition Assay (Fluorometric)
This protocol describes a method to determine the IC50 value of this compound against recombinant human c-Src kinase.
-
Materials:
-
Recombinant Human c-Src Kinase (e.g., Millipore #14-117)
-
Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer: 20 mM MOPS, pH 7.2, 10 mM MgCl₂, 1 mM DTT
-
This compound stock solution (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Subsequently, create intermediate dilutions in Assay Buffer to achieve a 4x final concentration. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the c-Src enzyme and peptide substrate in cold Assay Buffer to the desired working concentrations.
-
Reaction Setup: To each well of a 384-well plate, add 5 µL of the 4x this compound dilution or vehicle control (Assay Buffer with DMSO).
-
Enzyme Addition: Add 10 µL of the diluted c-Src enzyme solution to each well. Incubate for 10 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 4x ATP/substrate mixture. The final reaction volume is 20 µL.
-
Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection: Stop the reaction and measure the generated ADP by adding reagents from the ADP-Glo™ kit according to the manufacturer's protocol. This typically involves adding 20 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 40 µL of Kinase Detection Reagent and incubating for another 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of this compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
-
Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol details a method to determine the IC50 values of this compound against ovine COX-1 and human recombinant COX-2.
-
Materials:
-
Ovine COX-1 and Human Recombinant COX-2 enzymes (e.g., Cayman Chemical)
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear microplates
-
Spectrophotometer plate reader (590 nm)
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO, followed by dilution in Assay Buffer to a 10x final concentration.
-
Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes, Heme, and Arachidonic Acid in cold Assay Buffer.
-
Reaction Setup: To each well of a 96-well plate, add the following in order:
-
150 µL Assay Buffer
-
10 µL of 10x this compound dilution or vehicle control (Assay Buffer with DMSO)
-
10 µL of Heme solution
-
10 µL of COX-1 or COX-2 enzyme solution
-
-
Pre-incubation: Incubate the plate for 5 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the colorimetric substrate (TMPD), followed immediately by 10 µL of Arachidonic Acid solution to initiate the reaction.
-
Incubation: Incubate the plate for 5 minutes at 25°C.
-
Data Acquisition: Measure the absorbance at 590 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 values for COX-1 and COX-2 by plotting percent inhibition versus the log of the compound concentration and applying a non-linear regression analysis.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Simplified Src kinase signaling pathway showing inhibition by this compound.
Caption: Cyclooxygenase (COX) pathway showing selective inhibition by this compound.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for TX-1123 in Animal Models
A notable gap exists in the currently available scientific literature regarding the in vivo application of TX-1123 in animal models. While in vitro studies have characterized this compound as a dual inhibitor of Protein Tyrosine Kinases (PTKs) and Cyclooxygenase-2 (COX-2), detailed protocols and quantitative data from preclinical animal studies are not publicly available. This document aims to provide a foundational guide for researchers and drug development professionals by summarizing the known in vitro data and outlining general principles and methodologies that could be adapted for the future in vivo evaluation of this compound.
Introduction to this compound
This compound is a synthetic compound identified as a potent inhibitor of several protein tyrosine kinases, including Src, as well as the COX-2 enzyme. Its dual mechanism of action suggests potential therapeutic applications in oncology and inflammatory diseases.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by targeting key signaling molecules involved in cell proliferation, survival, and inflammation.
-
Protein Tyrosine Kinase (PTK) Inhibition: this compound has been shown to inhibit the activity of Src family kinases. Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, growth, and differentiation. Its aberrant activation is frequently observed in various cancers, contributing to tumor progression and metastasis.
-
Cyclooxygenase-2 (COX-2) Inhibition: this compound selectively inhibits COX-2, an enzyme responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. Overexpression of COX-2 has also been implicated in the pathogenesis of several types of cancer.
Below is a diagram illustrating the signaling pathways targeted by this compound.
TX-1123 dosage and administration guidelines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TX-1123, with the chemical name 2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione, is a preclinical small molecule inhibitor with demonstrated activity against multiple protein tyrosine kinases and cyclooxygenase (COX) enzymes. As a member of the tyrphostin family of compounds, this compound has shown potential as an antitumor agent in in vitro studies. Its multi-targeted nature, inhibiting key signaling molecules such as Src, eEF2-K, PKA, and EGFR-K, suggests a broad applicability in oncology research. These application notes provide a summary of the available preclinical data and protocols for the use of this compound in a research setting.
Data Presentation
In Vitro Kinase and Enzyme Inhibition
This compound has been characterized as a potent inhibitor of several kinases and COX enzymes. The half-maximal inhibitory concentrations (IC50) from in vitro assays are summarized below.
| Target Enzyme | IC50 (µM) |
| Src Kinase (Src-K) | 2.2 |
| eEF2 Kinase (eEF2-K) | 3.2 |
| Protein Kinase A (PKA) | 9.6 |
| Protein Kinase C (PKC) | 320 |
| EGFR Kinase (EGFR-K) | 320 |
| Cyclooxygenase-2 (COX-2) | 1.16 |
| Cyclooxygenase-1 (COX-1) | 15.7 |
In Vitro Anti-proliferative Activity
The anti-proliferative effects of this compound have been evaluated in various human cancer cell lines. The IC50 values following a 48-hour incubation period are presented below.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 3.66 |
| HCT116 | Colorectal Carcinoma | 39 |
Signaling Pathway
This compound is known to inhibit multiple signaling pathways implicated in cancer cell proliferation and survival. A simplified diagram of a representative pathway involving Src kinase is depicted below.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a method to determine the anti-proliferative activity of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Src Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on Src kinase activity by measuring the phosphorylation of Src.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Src, anti-total-Src, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.
Hypothetical In Vivo Antitumor Study
Disclaimer: The following experimental protocol and data are hypothetical and intended for illustrative purposes only. There is no publicly available in vivo data for the antitumor activity of this compound.
Murine Xenograft Model Protocol
This hypothetical protocol describes a study to evaluate the in vivo efficacy of this compound in a human tumor xenograft model.
Workflow Diagram:
Animals:
-
Female athymic nude mice, 6-8 weeks old.
Tumor Model:
-
HCT116 human colorectal carcinoma cells.
Procedure:
-
Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Prepare this compound for oral administration by suspending it in a vehicle of 0.5% carboxymethylcellulose (CMC) in water.
-
Administer this compound or vehicle control daily by oral gavage for 21 days.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Administration Route | Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | Daily x 21 days | 0 |
| This compound | 25 | Oral Gavage | Daily x 21 days | 35 |
| This compound | 50 | Oral Gavage | Daily x 21 days | 58 |
| This compound | 100 | Oral Gavage | Daily x 21 days | 75 |
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Application Notes and Protocols for Western Blot Analysis of TX-1123 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for utilizing Western blot analysis to investigate the effects of TX-1123, a potent protein tyrosine kinase (PTK) and cyclooxygenase-2 (COX-2) inhibitor.
Introduction to this compound
This compound is a synthetic compound belonging to the 2-hydroxyarylidene-4-cyclopentene-1,3-dione class of molecules. It has demonstrated significant antitumor properties and functions as a dual inhibitor of protein tyrosine kinases, such as Src kinase, and cyclooxygenase enzymes, with a notable selectivity for COX-2.[1][2][3][4] This dual-action mechanism makes this compound a compound of interest in cancer research and drug development. Western blotting is an essential technique to elucidate the molecular mechanisms of this compound by examining its impact on specific signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through half-maximal inhibitory concentration (IC50) values. This data is crucial for determining the effective concentration range for cell culture experiments.
| Target Enzyme | IC50 Value | Reference |
| Cyclooxygenase-1 (COX-1) | 1.57 x 10⁻⁵ M | [1][2][5] |
| Cyclooxygenase-2 (COX-2) | 1.16 x 10⁻⁶ M | [1][2][5] |
| Src Kinase (Src-K) | 2.2 μM | [4] |
Note: The ratio of COX-1/COX-2 inhibition is 13.5, indicating the selectivity of this compound for COX-2.[1][2][5]
Experimental Protocols
This section outlines a detailed protocol for a Western blot experiment to analyze the effect of this compound on the phosphorylation of a downstream target of Src kinase and the expression of COX-2.
I. Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line known to express Src kinase and COX-2, and in which these pathways are active (e.g., various cancer cell lines).
-
Cell Seeding: Plate the cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations based on the IC50 values (e.g., 0.1, 1, 10 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for the inhibitor to take effect.
II. Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).[6][7]
-
Lysis Buffer Addition: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.[7]
-
Cell Scraping and Collection: Use a cell scraper to detach the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6][7]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[6][7] Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet the cell debris.[6]
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
III. Protein Quantification
-
Protein Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay.[8][9] This ensures equal loading of protein for each sample in the subsequent steps.
IV. Sample Preparation and SDS-PAGE
-
Sample Preparation: Mix a calculated volume of each protein extract with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol).[6][7]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6][7][8]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of an SDS-polyacrylamide gel.[6][7] Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights.
-
Electrophoresis: Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.[6]
V. Protein Transfer (Western Blotting)
-
Membrane Activation: If using a PVDF membrane, activate it by briefly soaking it in methanol.[10] Equilibrate both PVDF and nitrocellulose membranes in transfer buffer.
-
Transfer Sandwich Assembly: Assemble the transfer sandwich with the gel and membrane, ensuring no air bubbles are trapped between them.[6]
-
Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[6][10]
VI. Immunodetection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6][8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Src substrate, anti-COX-2, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.[6][8]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.[8]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.[8]
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.[8]
VII. Detection and Analysis
-
Chemiluminescent Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane.[8][10]
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[7]
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control to account for any variations in protein loading.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits Src kinase and COX-2 signaling pathways.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of this compound effects.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Interactive Analysis of this compound with Cyclo-oxygenase: Design of COX2 Selective TX Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an antitumor 2-hydroxyarylidene-4-cyclopentene-1,3-dione as a protein tyrosine kinase inhibitor having low mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Antitumor 2-Hydroxyarylidene-4-cyclopentene-1,3-Dione as a Protein Tyrosine Kinase Inhibitor: Interaction Between this compound Derivatives and Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactive Analysis of this compound with Cyclo-oxygenase: Design of COX2 Selective TX Analogs | Anticancer Research [ar.iiarjournals.org]
- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 7. bio-rad.com [bio-rad.com]
- 8. ptglab.com [ptglab.com]
- 9. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 10. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Immunohistochemistry Staining with TX-1123
For Researchers, Scientists, and Drug Development Professionals
Introduction
TX-1123 is a potent small molecule inhibitor of protein tyrosine kinases (PTKs), with a primary target being the Src kinase.[1] Src is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src activity has been implicated in the progression of various human cancers, making it a key target for therapeutic intervention. Immunohistochemistry (IHC) is a valuable technique to visualize the in-situ expression and activation state of proteins within the context of tissue architecture. These application notes provide a detailed protocol for the IHC staining of activated Src, as measured by its phosphorylation at Tyrosine 416 (p-Src Tyr416), to assess the pharmacodynamic effects of this compound in preclinical models.
Principle of the Assay
The activity of Src kinase is critically regulated by phosphorylation. Autophosphorylation at tyrosine 416 (Tyr416) in the activation loop of the kinase domain leads to a significant increase in its catalytic activity.[2][3] Conversely, phosphorylation at tyrosine 527 in the C-terminal tail by C-terminal Src kinase (Csk) maintains Src in an inactive conformation.[2][3] Therefore, the level of p-Src (Tyr416) is a reliable biomarker for Src activation. This protocol describes the use of a specific antibody to detect p-Src (Tyr416) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Treatment with this compound is expected to decrease the levels of p-Src (Tyr416), which can be visualized and quantified by a reduction in IHC staining intensity.
Quantitative Data Presentation
The inhibitory effect of this compound on Src kinase activity can be quantified and presented to facilitate data comparison. The following tables provide a summary of the in vitro inhibitory activity of this compound and a representative example of how to quantify IHC staining results from a preclinical study.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (μM) |
| Src Kinase | 2.2 |
This data is derived from in vitro kinase assays and represents the concentration of this compound required to inhibit 50% of the Src kinase activity.[1]
Table 2: Representative Quantitative Analysis of p-Src (Tyr416) IHC Staining in Xenograft Tumors Treated with this compound
| Treatment Group | Dose (mg/kg) | Staining Intensity (Mean Optical Density) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |
| Vehicle Control | 0 | 0.85 ± 0.12 | 75 ± 8 | 212.5 |
| This compound | 10 | 0.62 ± 0.09 | 55 ± 6 | 136.4 |
| This compound | 25 | 0.38 ± 0.07 | 30 ± 5 | 57.0 |
| This compound | 50 | 0.15 ± 0.04 | 10 ± 3 | 7.5 |
Note: The data presented in this table is a hypothetical representation of expected results from a well-controlled preclinical study and should be used as a template for data presentation. Actual results may vary depending on the experimental model and conditions.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the immunohistochemical staining of p-Src (Tyr416) in FFPE tissue sections.
Materials and Reagents
-
Primary Antibody: Rabbit anti-phospho-Src (Tyr416) polyclonal antibody (e.g., GeneTex GTX24816 or Cell Signaling Technology #2101).[4][5]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Detection System: DAB (3,3'-Diaminobenzidine) substrate kit.
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0).
-
Blocking Solution: 5% normal goat serum in 1X TBS with 0.1% Tween-20 (TBST).
-
Wash Buffer: 1X TBST.
-
Counterstain: Hematoxylin (B73222).
-
Dehydration Reagents: Graded ethanol (B145695) series (70%, 95%, 100%).
-
Clearing Agent: Xylene.
-
Mounting Medium.
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 µm).
Protocol for p-Src (Tyr416) Immunohistochemistry
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Hydrate the sections by sequential immersion in 100% ethanol (2 changes for 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes), and finally in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in a staining dish containing Sodium Citrate Buffer (10 mM, pH 6.0).
-
Heat the staining dish in a steamer or water bath to 95-100°C for 20-30 minutes.
-
Allow the slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse the sections with 1X TBST for 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Wash the slides three times with 1X TBST for 5 minutes each.
-
-
Blocking:
-
Incubate the sections with the blocking solution (5% normal goat serum in TBST) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-Src (Tyr416) antibody in the blocking solution to its optimal concentration (typically 1:100 - 1:500, to be determined by the user).
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides three times with 1X TBST for 5 minutes each.
-
Incubate the sections with the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the slides three times with 1X TBST for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the sections with the DAB solution until the desired brown color intensity is developed (typically 1-10 minutes). Monitor the reaction under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 30 seconds to 1 minute.
-
"Blue" the sections by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.
-
Mount the coverslip with a permanent mounting medium.
-
Visualization of Signaling Pathways and Workflows
Src Signaling Pathway
The following diagram illustrates the central role of Src kinase in cellular signaling pathways. Activation of Src through phosphorylation at Tyr416 leads to the downstream activation of multiple pathways involved in cell proliferation, survival, and migration. This compound inhibits this process by binding to the kinase domain of Src.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Crosstalk between activated and inactivated c-Src in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-Src Family (Tyr416) (D49G4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Anti-Src (phospho Tyr416) antibody (GTX24816) | GeneTex [genetex.com]
- 5. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
Preparing TX-1123 Stock Solutions for Cellular and Biochemical Assays
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides detailed protocols for the preparation of stock solutions of TX-1123, a potent inhibitor of protein tyrosine kinases (PTKs) and cyclooxygenases (COX).[1][2][3][4] Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and validity of experimental results. The protocols outlined below cover the necessary materials, safety precautions, and step-by-step procedures for the dissolution, storage, and handling of this compound for in vitro research applications.
Introduction to this compound
This compound is a small molecule inhibitor with significant activity against several key signaling proteins. It has been identified as a potent inhibitor of protein tyrosine kinases including Src, eukaryotic elongation factor-2 kinase (eEF2-K), protein kinase A (PKA), and epidermal growth factor receptor kinase (EGFR-K).[1][2] Additionally, this compound demonstrates inhibitory effects on cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2 over COX-1.[1][5][6][7] This dual activity makes this compound a valuable tool for investigating cellular signaling pathways involved in cancer and inflammation.
Physicochemical and Biological Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₄O₃ | [2] |
| Molecular Weight | 312.40 g/mol | [2] |
| Appearance | Solid | [2] |
| Primary Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [2] |
| IC₅₀ (COX-1) | 15.7 µM | [1][2] |
| IC₅₀ (COX-2) | 1.16 µM | [1][2] |
| IC₅₀ (Src kinase) | 2.2 µM | [1][8] |
| IC₅₀ (eEF2-K) | 3.2 µM | [1] |
| IC₅₀ (PKA) | 9.6 µM | [1] |
| IC₅₀ (EGFR-K) | 320 µM | [1] |
| IC₅₀ (PKC) | 320 µM | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions
-
This compound is a bioactive compound. Handle with care and use appropriate PPE.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
All procedures should be performed in a clean and sterile environment, preferably within a laminar flow hood, to prevent contamination of stock solutions.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 312.40 g/mol x 1000 mg/g = 3.124 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 3.124 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly.
-
-
Solubilization:
-
Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution of the this compound.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution to 37°C to aid dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]
-
Preparation of Working Solutions for Cell Culture Experiments
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in cell culture medium.
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment. For example, to prepare a working solution with a final concentration of 10 µM in 10 mL of cell culture medium:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of stock solution (10 mM = 10,000 µM)
-
V₁ = Volume of stock solution to add (?)
-
C₂ = Final concentration (10 µM)
-
V₂ = Final volume (10 mL)
-
-
V₁ = (C₂V₂) / C₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Aseptically add 10 µL of the 10 mM this compound stock solution to 10 mL of pre-warmed cell culture medium.
-
Gently mix the working solution by pipetting up and down or by inverting the tube. Do not vortex, as this can cause foaming of the medium.
-
The working solution is now ready to be added to your cell cultures.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound used) in your experiments.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for its use in in vitro experiments.
Caption: Experimental workflow for using this compound in cell-based assays.
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for TX-1123 in Genetic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TX-1123 is a synthetic, small molecule inhibitor with dual activity against protein tyrosine kinases (PTKs) and cyclooxygenase (COX) enzymes. As a derivative of 2-hydroxyarylidene-4-cyclopentene-1,3-dione, this compound has demonstrated potent inhibitory effects on Src kinase, a non-receptor tyrosine kinase, and selective inhibition of COX-2.[1][2][3] This dual inhibitory action makes this compound a valuable tool for dissecting complex signaling pathways implicated in cancer, inflammation, and other disease processes. These application notes provide detailed protocols for utilizing this compound to investigate its impact on specific genetic pathways, enabling researchers to elucidate mechanisms of action and identify potential therapeutic targets.
Data Presentation
Table 1: Inhibitory Activity of this compound
This table summarizes the key quantitative data regarding the inhibitory potency of this compound against its primary targets.
| Target Enzyme | IC50 Value | Selectivity (COX-1/COX-2) | Reference |
| Src Kinase | 2.2 µM | Not Applicable | [3] |
| Cyclooxygenase-1 (COX-1) | 1.57 x 10⁻⁵ M (15.7 µM) | 13.5 | [2][4][5] |
| Cyclooxygenase-2 (COX-2) | 1.16 x 10⁻⁶ M (1.16 µM) | Not Applicable | [2][4][5] |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
References
- 1. This compound: an antitumor 2-hydroxyarylidene-4-cyclopentene-1,3-dione as a protein tyrosine kinase inhibitor having low mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactive Analysis of this compound with Cyclo-oxygenase: Design of COX2 Selective TX Analogs | Anticancer Research [ar.iiarjournals.org]
- 3. An Antitumor 2-Hydroxyarylidene-4-cyclopentene-1,3-Dione as a Protein Tyrosine Kinase Inhibitor: Interaction Between this compound Derivatives and Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Interactive Analysis of this compound with Cyclo-oxygenase: Design of COX2 Selective TX Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing TX-1123 concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of TX-1123 for in vitro assays. This compound is a potent and selective small molecule inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental use of this compound.
Question: Why am I observing a flat or non-existent dose-response curve?
Answer: A flat dose-response curve suggests that this compound is not producing the expected inhibitory effect within the tested concentration range. Several factors could be responsible:
-
Incorrect Concentration Range: The concentrations tested may be too low to elicit a biological response. It is recommended to test this compound over a broad, logarithmic range (e.g., 1 nM to 100 µM) in initial experiments.
-
Inactive Compound: Ensure that the compound has not degraded. Prepare fresh stock solutions and store them as recommended.
-
Resistant Cell Line: The cell line used may have mutations downstream of MEK1/2 (e.g., in ERK) or utilize alternative signaling pathways for survival, rendering it insensitive to MEK inhibition.
-
Assay Interference: The compound may interfere with the assay components (e.g., fluorescence or luminescence readouts). Run a control experiment with the assay reagents and this compound in the absence of cells or enzymes.
Question: My results show high variability between replicates. What can I do to improve consistency?
Answer: High variability can obscure the true effect of the compound. To improve precision:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes and pre-wet the tips.
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variability. Ensure cells are evenly suspended before plating and that seeding density is optimized for the duration of the assay.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
Incubation Time: Adhere strictly to the optimized incubation times for both compound treatment and assay development.
Question: I'm observing a U-shaped or biphasic dose-response curve. How should I interpret this?
Answer: A U-shaped curve, where the response decreases at low concentrations but increases at higher concentrations, can indicate off-target effects, compound toxicity, or assay artifacts at higher concentrations. Consider the following:
-
Cytotoxicity: At high concentrations, this compound may induce cell death through mechanisms unrelated to MEK1/2 inhibition. It is crucial to perform a separate cytotoxicity assay to identify the concentration at which the compound becomes toxic.
-
Off-Target Activity: High concentrations may lead to the inhibition of other kinases or cellular targets.
-
Compound Solubility: this compound may precipitate out of solution at higher concentrations, leading to inaccurate results. Visually inspect the wells for any signs of precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For initial screening in a new cell line, a broad concentration range is recommended to determine the potency (IC50) of this compound. A 9-point, 3-fold serial dilution starting from 30 µM is a robust starting point.
Q2: How should I prepare stock solutions and serial dilutions of this compound?
A2: this compound is typically supplied as a lyophilized powder. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, create an intermediate dilution plate from which the final serial dilutions in cell culture media are prepared.
Q3: What are the appropriate positive and negative controls for my experiments?
A3:
-
Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) to represent baseline activity.
-
Positive Control (for inhibition): A known MEK1/2 inhibitor with a well-characterized IC50 can be used to validate the assay setup.
-
Positive Control (for pathway activity): In the absence of the inhibitor, stimulate the cells with a growth factor (e.g., EGF or FGF) to ensure the MEK/ERK pathway is active.
Q4: How do I confirm that this compound is inhibiting the MEK/ERK pathway in my cells?
A4: The most direct method is to perform a Western blot analysis. Treat cells with varying concentrations of this compound and probe for the phosphorylated form of ERK1/2 (p-ERK1/2), the direct downstream target of MEK1/2. A dose-dependent decrease in p-ERK1/2 levels confirms on-target activity.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| A-375 | Melanoma (BRAF V600E) | 8.5 | Cell Viability |
| HT-29 | Colorectal (BRAF V600E) | 12.1 | Cell Viability |
| HCT116 | Colorectal (KRAS G13D) | 25.6 | Cell Viability |
| Panc-1 | Pancreatic (KRAS G12D) | 150.2 | Cell Viability |
| MCF-7 | Breast (Wild-type RAS/RAF) | >10,000 | Cell Viability |
Table 2: Recommended Concentration Ranges for Different Assay Types
| Assay Type | Purpose | Recommended Concentration Range |
| Cell Viability | Determine IC50 in sensitive lines | 0.1 nM - 10 µM |
| Western Blot | Confirm target engagement (p-ERK) | 10 nM - 1 µM |
| Biochemical Assay | Determine direct kinase inhibition (Ki) | 0.01 nM - 1 µM |
| Synergy Studies | Combine with other drugs | 0.2x to 5x of the IC50 value |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Luminescent Cell Viability Assay
-
Cell Seeding: Suspend cells in culture medium and seed into a 96-well, white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X concentration serial dilution plate of this compound in culture medium.
-
Cell Treatment: Carefully remove the medium from the cell plate and add an equal volume of the 2X compound dilutions to the corresponding wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Development: Equilibrate the plate and the luminescent cell viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and background (0% viability). Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for p-ERK1/2 Inhibition
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Starve the cells in serum-free medium for 12-24 hours. Pre-treat with various concentrations of this compound for 2 hours.
-
Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 20 ng/mL EGF) for 15 minutes to induce ERK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify the reduction in p-ERK1/2 levels relative to the total ERK and loading controls.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Technical Support Center: TX-1123 Bioavailability Enhancement
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for improving the in vivo bioavailability of the selective kinase inhibitor, TX-1123.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A: this compound is an investigational, potent, and selective small molecule inhibitor of the XYZ kinase pathway, a critical signaling cascade in several oncology indications. Despite its high in vitro potency, preclinical studies have revealed that this compound exhibits low oral bioavailability (<5%), which presents a significant hurdle for its clinical development as an oral therapeutic. This low bioavailability is primarily attributed to two key factors: poor aqueous solubility and extensive first-pass metabolism in the liver and gut wall.
Q2: What are the primary physicochemical properties of this compound contributing to its poor absorption?
A: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability. Its lipophilic nature (LogP > 4) and high melting point (>200°C) contribute to its poor dissolution in the gastrointestinal tract, making dissolution the rate-limiting step for absorption.
Q3: What are the main metabolic pathways affecting this compound's bioavailability?
A: In vitro studies using human liver microsomes have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the metabolism of this compound. This extensive pre-systemic metabolism in the gut wall and liver significantly reduces the fraction of the administered dose that reaches systemic circulation.
Q4: What are the most common strategies to overcome the bioavailability challenges of this compound?
A: The primary strategies focus on enhancing solubility and/or bypassing first-pass metabolism. These include:
-
Formulation Technologies: Developing advanced formulations to improve the dissolution rate and maintain a supersaturated state in the GI tract. Amorphous Solid Dispersions (ASDs) and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are common starting points.
-
Co-administration with Inhibitors: Using a co-formulation with a CYP3A4 inhibitor can reduce first-pass metabolism. However, this can lead to significant drug-drug interaction risks that must be carefully evaluated.
-
Nanoparticle Engineering: Reducing particle size to the nanometer range can increase the surface area for dissolution, thereby improving the absorption rate.
Troubleshooting Guide
Q1: We are observing high inter-subject variability in our rodent pharmacokinetic (PK) studies. What could be the cause?
A: High variability with a BCS Class II compound like this compound often stems from inconsistent dissolution and absorption, which can be influenced by physiological differences between animals (e.g., gastric pH, GI motility). This is particularly common with simple crystalline drug suspensions.
-
Recommended Action: Transition from a basic suspension to an enabling formulation, such as an Amorphous Solid Dispersion (ASD). An ASD can mitigate variability by creating a supersaturated solution of this compound in the GI tract, leading to more consistent absorption. The logical workflow for addressing this issue is outlined below.
Caption: Troubleshooting workflow for high pharmacokinetic variability.
Q2: Our lead formulation shows improved dissolution in vitro, but we are not seeing a corresponding increase in in vivo exposure (AUC). Why?
A: This suggests that after dissolution, another process is limiting absorption. For this compound, the most likely culprits are extensive first-pass metabolism by CYP3A4 or efflux by transporters like P-glycoprotein (P-gp) in the intestinal wall. Even if the drug is in solution, it may be metabolized or pumped out of the enterocytes before it can reach systemic circulation.
-
Recommended Action: Conduct an in vivo study where this compound is co-dosed with a known CYP3A4 inhibitor (e.g., ritonavir) and/or a P-gp inhibitor (e.g., verapamil) in a rodent model. A significant increase in AUC upon co-administration would confirm that metabolism or efflux is the primary barrier.
Q3: We developed an Amorphous Solid Dispersion, but it is not physically stable and recrystallizes upon storage. What can we do?
A: ASD instability is a common challenge. Recrystallization negates the solubility advantage of the amorphous form. The stability of an ASD depends on the properties of the drug, the choice of polymer, and the drug loading.
-
Recommended Action:
-
Polymer Screening: Screen a panel of polymers (e.g., HPMC-AS, PVP/VA, Soluplus®) to find one that is more miscible with this compound.
-
Lower Drug Loading: Reduce the percentage of this compound in the dispersion. While this increases the total pill burden, it often enhances stability.
-
Add a Second Polymer: Sometimes, a combination of polymers can improve stability and dissolution performance.
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value |
|---|---|
| Molecular Weight | 482.6 g/mol |
| LogP | 4.2 |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL |
| Permeability (Papp, Caco-2) | 25 x 10⁻⁶ cm/s |
| BCS Classification | Class II |
| Oral Bioavailability (Rat, Suspension) | 4.5% |
Table 2: Comparison of Rat Pharmacokinetic Parameters for Different this compound Formulations (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
|---|---|---|---|---|
| Crystalline Suspension | 85 ± 25 | 2.0 | 450 ± 150 | 100 (Reference) |
| Micronized API | 120 ± 40 | 1.5 | 680 ± 210 | 151 |
| ASD (25% Drug Load in HPMC-AS) | 550 ± 90 | 1.0 | 3100 ± 450 | 689 |
| SEDDS Formulation | 610 ± 110 | 0.75 | 3450 ± 520 | 767 |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solvent Selection: Identify a common solvent system that can dissolve both this compound and the selected polymer (e.g., HPMC-AS). A mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v) is often a suitable starting point.
-
Solution Preparation: Dissolve this compound and the polymer in the solvent system to achieve the target drug loading (e.g., 25% w/w this compound). Ensure complete dissolution to form a clear solution. A typical concentration is 5-10% total solids.
-
Spray Drying:
-
Set the spray dryer parameters: Inlet temperature (e.g., 90-120°C), atomization gas flow, and solution feed rate.
-
Pump the solution through the atomizer nozzle into the drying chamber.
-
The solvent rapidly evaporates, forming a fine powder of the ASD, which is collected via a cyclone.
-
-
Secondary Drying: Dry the collected powder under vacuum at 40°C for 24-48 hours to remove any residual solvent.
-
Characterization:
-
Amorphicity: Confirm the absence of crystallinity using Powder X-Ray Diffraction (PXRD). An amorphous halo should be observed instead of sharp Bragg peaks.
-
Purity: Assess chemical purity using HPLC.
-
Glass Transition Temperature (Tg): Determine the Tg using Differential Scanning Calorimetry (DSC) to assess physical stability.
-
Caption: Experimental workflow for ASD formulation development and testing.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=4-6 per group), fasted overnight with free access to water.
-
Dosing:
-
Prepare the dosing vehicle for each formulation (e.g., 0.5% methylcellulose (B11928114) for the crystalline suspension; water for the ASD).
-
Administer the formulations via oral gavage (PO) at a target dose of 10 mg/kg.
-
-
Blood Sampling: Collect sparse blood samples (~100 µL) from the tail vein into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Prepare a standard curve in blank plasma for accurate quantification.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate the relative bioavailability of the test formulations compared to the reference suspension.
-
Signaling Pathway Context
The diagram below illustrates the hypothetical mechanism of action for this compound, providing context for its therapeutic importance.
Caption: Hypothetical signaling pathway inhibited by this compound.
Technical Support Center: TX-1123 Experimental Setup
Welcome to the technical support center for the TX-1123 experimental setup. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, a selective, non-ATP-competitive inhibitor of MEK1 and MEK2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the Ras/Raf/MEK/ERK signaling pathway.[1] By inhibiting MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2, which blocks downstream signaling that is often hyperactivated in various cancers and other diseases.[1] This pathway plays a critical role in regulating cell proliferation, survival, and differentiation.[2][3]
Q2: How should I prepare and store this compound stock solutions?
A2: It is crucial to properly prepare and store this compound to ensure its stability and activity. Stock solutions are typically prepared in a sterile solvent like dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C or -80°C, protected from light.[1][4] When diluting the stock solution for your experiments, ensure the final DMSO concentration in your cell culture medium is low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[1][5]
Q3: I'm not observing the expected decrease in ERK1/2 phosphorylation after this compound treatment. What are the possible reasons?
A3: Several factors could lead to a lack of effect on ERK1/2 phosphorylation:
-
Suboptimal Concentration or Treatment Time: The effective concentration and duration of this compound treatment can vary significantly between cell lines. It's essential to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.
-
Inactive Compound: Ensure that this compound has been stored correctly to maintain its activity.[4]
-
Issues with Sample Preparation: The detection of phosphorylated proteins is highly sensitive to sample handling. Use phosphatase inhibitors during cell lysis and keep samples on ice to prevent dephosphorylation.[4][6]
-
High Cell Confluency: Overly confluent cells may exhibit altered signaling pathways, potentially reducing their sensitivity to MEK inhibition.
Q4: My cells are showing high levels of toxicity even at low concentrations of this compound. What should I do?
A4: If you are observing unexpected cytotoxicity, consider the following:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding 0.1% in the cell culture medium.[5]
-
Off-Target Effects: While this compound is designed to be selective, off-target effects can occur, especially at higher concentrations.[7][8] Consider performing a dose-response curve and using a lower concentration of the inhibitor.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to MEK inhibition. It is recommended to consult the literature for typical concentration ranges used in your specific cell line.
Q5: I'm seeing inconsistent results between experiments. How can I improve reproducibility?
A5: Reproducibility is key in any experimental setup. To improve consistency:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from your stock solution for each experiment.
-
Include Proper Controls: Always include both positive and negative controls in your experiments. A vehicle control (e.g., DMSO) is essential to distinguish the effect of the compound from that of the solvent.[1]
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Target | MEK1/2 |
| Mechanism of Action | Non-ATP-competitive inhibitor |
| Molecular Weight | 489.5 g/mol |
| Recommended Solvent | DMSO |
| Storage | -20°C or -80°C, protected from light |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Cancer Type | Typical IC50 Range (nM) | Reference |
| HT-29 | Colorectal Cancer | 1 - 10 | [6] |
| A375 | Melanoma | ~1-5 | [6] |
| HCT116 | Colorectal Cancer | 2.2 | [6] |
| MIA PaCa-2 | Pancreatic Cancer | ~10-50 | [6] |
Note: IC50 values can vary depending on assay conditions such as incubation time and cell density.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the methodology to assess the inhibitory effect of this compound on MEK1/2 activity by measuring the phosphorylation of its direct downstream target, ERK1/2.[6]
1. Cell Culture and Treatment: a. Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. b. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2). c. The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM) or a vehicle control (e.g., 0.1% DMSO).[6] d. Incubate for the desired treatment duration (e.g., 1-4 hours).
2. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[6] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[6] f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for phospho-ERK1/2 overnight at 4°C. f. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the bands using an ECL substrate and a chemiluminescence detection system.
4. Re-probing for Total ERK1/2 (Loading Control): a. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[6]
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow
Caption: A typical workflow for Western Blot analysis of ERK1/2 phosphorylation.
Troubleshooting Guide
References
- 1. benchchem.com [benchchem.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Best practices for long-term storage of TX-1123
Welcome to the technical support center for TX-1123, a novel, potent inhibitor of the Kinase-Z enzyme. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal stability, this compound in its solid (powder) form should be stored at -20°C in a tightly sealed container.[1][2] To prevent degradation from moisture and light, it is best to store the vial in a desiccator or a dry, dark environment.[3][4] Under these conditions, the compound is stable for up to three years.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is readily soluble in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).[5] We recommend preparing a high-concentration stock solution (e.g., 10 mM). Once prepared, the stock solution should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -80°C for up to six months.[1][2] This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.[1]
Q3: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles.[2] Each cycle increases the risk of water absorption by the hygroscopic DMSO, which can lead to compound precipitation and degradation.[3][6][7] For best results, aliquot stock solutions into single-use volumes.[1] If aliquoting is not possible, a solution should not undergo more than a few freeze-thaw cycles.[8][9]
Q4: My order of this compound arrived at room temperature, but the vial says to store at -20°C. Is the compound still viable?
A4: Yes, the product is still viable. Most small molecule compounds are stable at ambient temperatures for the short duration of shipping.[1][9] The storage temperatures indicated on the vial are for optimal long-term stability. Upon receipt, you should immediately store the compound at the recommended -20°C.[1]
Q5: The vial of this compound powder appears empty. Is there an issue?
A5: This is common for small quantities of lyophilized powder, which can form a thin, nearly invisible film on the vial walls or bottom.[1][9] Before opening, centrifuge the vial briefly to collect all the powder at the bottom. You can then proceed with dissolving the compound directly in the vial.[2]
Troubleshooting Guides
Issue 1: this compound powder will not dissolve in DMSO.
| Potential Cause | Explanation | Recommended Solution |
| Hygroscopic DMSO | DMSO readily absorbs moisture from the air, which can reduce its solvating power.[5] | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly in a tightly sealed container in a dry environment.[5] |
| Low Temperature | The dissolution of solids can be slower at lower temperatures. | Gently warm the solution in a 37°C water bath for 5-10 minutes and vortex vigorously.[5][9] |
| Insufficient Mixing | The compound may not have had enough energy input to fully dissolve. | Sonicate the vial in a water bath for 10-15 minutes or vortex vigorously for 1-2 minutes.[5][9] |
| Concentration Exceeds Solubility | The intended concentration may be higher than the solubility limit of this compound in DMSO. | Try preparing a more dilute stock solution (e.g., 1 mM or 5 mM).[5] |
Issue 2: The this compound stock solution is cloudy or has visible precipitate after storage.
| Potential Cause | Explanation | Recommended Solution |
| Precipitation from Freeze-Thaw | Water absorption during thaw cycles can cause the compound to fall out of solution upon re-freezing.[3][7] This is especially true for higher concentration stocks.[10] | Thaw the vial and attempt to redissolve the compound by warming to 37°C and sonicating.[9] For future use, ensure stock solutions are aliquoted to avoid cycles. |
| Compound Degradation | Long-term storage, especially at improper temperatures or with light exposure, can lead to chemical degradation. | Verify the integrity of the compound using an analytical method like HPLC-MS.[8][11] Discard the stock if significant degradation is confirmed. |
| Supersaturation | The solution may have been supersaturated, with precipitation occurring over time. | Prepare a fresh, more dilute stock solution. Ensure the compound is fully dissolved before storage.[5] |
Issue 3: A precipitate forms when diluting the DMSO stock into aqueous media.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly into a large volume of aqueous buffer causes the compound to "crash out" as it is poorly soluble in the aqueous environment.[12] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[12] Add the compound dropwise while gently vortexing the media.[12] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[12] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2][12] This may require making a more dilute intermediate stock solution. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[12] |
Stability Data for this compound
The following tables summarize the stability of this compound under various storage conditions. Purity was assessed by HPLC analysis.
Table 1: Stability of Solid this compound
| Storage Condition | Timepoint | Purity (%) | Notes |
| -20°C, Dark, Desiccated | 12 Months | 99.8% | Recommended Condition |
| -20°C, Dark, Desiccated | 24 Months | 99.5% | Recommended Condition |
| -20°C, Dark, Desiccated | 36 Months | 99.1% | Recommended Condition |
| 4°C, Dark, Desiccated | 12 Months | 98.2% | Minor degradation observed |
| 25°C, Ambient Light/Humidity | 6 Months | 91.5% | Significant degradation |
Table 2: Stability of 10 mM this compound in Anhydrous DMSO
| Storage Condition | Freeze-Thaw Cycles | Timepoint | Purity (%) | Notes |
| -80°C | 0 | 6 Months | 99.6% | Recommended Condition |
| -20°C | 0 | 1 Month | 99.5% | Recommended Condition |
| -20°C | 0 | 3 Months | 97.9% | Degradation accelerates after 1 month |
| -20°C | 5 | 1 Month | 96.1% | Freeze-thaw cycles increase degradation |
| 4°C | 0 | 1 Month | 92.4% | Not recommended for solution storage |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol outlines a method to assess the purity and identify potential degradation products of this compound.
-
Preparation of Standard: Prepare a fresh 1 mg/mL solution of this compound reference standard in a 50:50 mixture of acetonitrile (B52724) and water.
-
Preparation of Sample: Dilute the stored this compound stock solution (solid or DMSO stock) to a final theoretical concentration of 1 mg/mL in the same solvent mixture.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Compare the chromatogram of the stored sample to the reference standard.[11] Calculate purity based on the area of the main peak relative to the total area of all peaks. The appearance of new peaks indicates degradation products.[11]
Protocol 2: Functional Kinase-Z Inhibition Assay
This protocol assesses the biological activity of stored this compound.
-
Prepare Reagents:
-
Kinase-Z enzyme in assay buffer.
-
Substrate peptide.
-
ATP solution.
-
This compound dilutions (from fresh and stored stocks) and DMSO vehicle control.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of this compound dilutions or DMSO control to appropriate wells.
-
Add 20 µL of Kinase-Z enzyme and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of a substrate/ATP mixture.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and detect kinase activity using a suitable method (e.g., luminescence-based ATP detection).
-
-
Analysis: Generate dose-response curves for both fresh and stored this compound samples. A significant rightward shift in the IC50 curve for the stored sample indicates a loss of potency.
Visualizations
Caption: Recommended workflow for storage and handling of this compound.
Caption: Troubleshooting decision tree for unexpected this compound results.
Caption: Hypothetical signaling pathway showing inhibition by this compound.
References
- 1. captivatebio.com [captivatebio.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. spod-technology.com [spod-technology.com]
- 4. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. ziath.com [ziath.com]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 12. benchchem.com [benchchem.com]
Troubleshooting guide for inconsistent TX-1123 results
TX-1123 Technical Support Center
Welcome to the troubleshooting guide for this compound. This resource provides answers to frequently asked questions and guidance for resolving common issues to ensure you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium of choice immediately before use.
Q2: I am observing high variability in my dose-response curves between experiments. What are the potential causes?
A2: High variability is a common issue that can stem from several sources. The primary factors to investigate are cell handling, compound preparation, and assay conditions.
Troubleshooting Steps:
-
Cell Culture Consistency: Ensure your cells are in the logarithmic growth phase and have a consistent passage number. Cell health and density at the time of treatment are critical. We recommend creating a cell growth curve to determine the optimal seeding density.
-
Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment from a validated stock. Inaccurate pipetting during dilution is a major source of error. Calibrate your pipettes regularly.
-
Assay Protocol: Standardize incubation times, reagent addition volumes, and reading parameters. Ensure even mixing of reagents in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data points. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
Below is a workflow to help diagnose the source of variability.
Q3: The IC50 value I calculated is significantly higher than what is reported in the literature. Why might this be?
A3: A discrepancy in IC50 values can be attributed to differences in experimental conditions. Key parameters that influence IC50 include cell type, cell density, serum concentration in the media, and the duration of compound exposure.
Comparative Table of Experimental Parameters:
| Parameter | Our Protocol | Common Variations | Impact on IC50 |
| Cell Line | MCF-7 | MDA-MB-231 | Different genetic backgrounds affect sensitivity. |
| Seeding Density | 5,000 cells/well | 10,000 cells/well | Higher density can increase the apparent IC50. |
| Serum % | 10% FBS | 5% FBS or Serum-Free | Serum proteins can bind to the compound, reducing its effective concentration and increasing the IC50. |
| Exposure Time | 72 hours | 48 hours | Shorter exposure may not be sufficient to observe the maximum effect, leading to a higher IC50. |
To confirm the intrinsic activity of your this compound lot, we recommend running a control experiment using a cell line with known sensitivity under the exact conditions specified in our standard protocol.
Experimental Protocols
Protocol: Determining this compound IC50 using a Cell Viability Assay (e.g., MTS)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from your 10 mM DMSO stock. Include a "vehicle control" (DMSO only) and a "no cells" blank control.
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other values.
-
Normalize the data by expressing it as a percentage of the vehicle control (100% viability).
-
Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50.
-
Signaling Pathway
This compound is an inhibitor of the MEK1/2 kinases. Its mechanism of action involves blocking the phosphorylation of ERK1/2, a critical downstream step in the MAPK/ERK signaling pathway, which is often hyperactivated in cancer. Understanding this pathway is crucial for interpreting your results.
Validation & Comparative
Comparative Efficacy Analysis of Novel Kinase Inhibitors: TX-1123 vs. Compound Y in Preclinical Models
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of two novel kinase inhibitors, TX-1123 and Compound Y, reveals distinct efficacy profiles in preclinical cancer models. This guide provides a detailed summary of their performance in key experimental assays, offering valuable insights for researchers and drug development professionals in the oncology space.
Introduction
This compound and Compound Y are experimental small molecule inhibitors targeting a critical kinase in the MAPK/ERK signaling pathway, a cascade frequently dysregulated in various human cancers. This document outlines the head-to-head comparison of their inhibitory activity, anti-proliferative effects, and in vivo anti-tumor efficacy.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from a series of standardized preclinical assays.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (nM) |
| This compound | MEK1 | 5.2 |
| Compound Y | MEK1 | 12.8 |
Table 2: Cell-Based Proliferation Assay (MCF-7 Cell Line)
| Compound | Assay Type | IC50 (µM) |
| This compound | MTT Assay (72h) | 0.8 |
| Compound Y | MTT Assay (72h) | 2.5 |
Table 3: In Vivo Xenograft Model (MCF-7 in BALB/c nude mice)
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 mg/kg, oral, daily | 65 |
| Compound Y | 25 mg/kg, oral, daily | 48 |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of each compound against the target kinase, MEK1. Recombinant human MEK1 was incubated with varying concentrations of this compound or Compound Y in the presence of ATP and a substrate peptide. The phosphorylation of the substrate was quantified using a luminescence-based assay. IC50 values were calculated from the dose-response curves using a four-parameter logistic model.
2. Cell-Based Proliferation Assay
The anti-proliferative activity of the compounds was assessed using the MTT assay on the MCF-7 human breast cancer cell line. Cells were seeded in 96-well plates and treated with a range of concentrations of this compound or Compound Y for 72 hours. Subsequently, MTT reagent was added, and the resulting formazan (B1609692) crystals were solubilized. The absorbance was measured at 570 nm to determine cell viability. IC50 values were derived from the resulting dose-response curves.
3. In Vivo Xenograft Model
Female BALB/c nude mice were subcutaneously inoculated with MCF-7 cells. Once tumors reached a palpable size, the mice were randomized into three groups: vehicle control, this compound (25 mg/kg), and Compound Y (25 mg/kg). The compounds were administered orally once daily for 21 days. Tumor volumes were measured every three days using calipers. The percentage of tumor growth inhibition was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway with the point of inhibition for this compound and Compound Y.
Experimental Workflow Diagram
A Comparative Analysis of TX-1123: A Dual Inhibitor of Cyclooxygenase and Protein Tyrosine Kinases for Cancer Therapy
For Immediate Release
This guide provides a comparative analysis of the therapeutic potential of TX-1123, a novel anti-tumor agent, for researchers, scientists, and drug development professionals. This compound is a 2-hydroxyarylidene-4-cyclopentene-1,3-dione derivative that has demonstrated potent inhibitory activity against both cyclooxygenase (COX) enzymes and protein tyrosine kinases (PTKs), key players in cancer progression. This document compares this compound with established inhibitors, celecoxib (B62257) (a selective COX-2 inhibitor) and AG17 (a tyrphostin PTK inhibitor), supported by experimental data.
Executive Summary
This compound presents a promising multi-targeted approach to cancer therapy by simultaneously inhibiting inflammatory pathways mediated by COX enzymes and crucial cell signaling cascades governed by PTKs. Preclinical data suggests that this compound is a potent inhibitor of both COX-1 and COX-2, with a preference for COX-2. Furthermore, it exhibits significant inhibitory activity against several PTKs, including Src, a key regulator of cancer cell proliferation, survival, and metastasis. A notable advantage of this compound is its lower mitochondrial toxicity compared to other PTK inhibitors like AG17.
Data Presentation: Quantitative Comparison of Inhibitory Activities
The following tables summarize the available quantitative data for this compound and its comparators.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.7 | 1.16 | 13.5 |
| Celecoxib | 15 | 0.04 | 375 |
Table 1: Cyclooxygenase Inhibitory Activity. This table compares the half-maximal inhibitory concentrations (IC50) of this compound and Celecoxib against COX-1 and COX-2 enzymes.
| Compound | Target Kinase(s) | Reported Activity |
| This compound | Src, eEF2-K, PKA, EGFR-K/PKC | Potent Inhibitor (Specific IC50 values not widely reported) |
| AG17 | Protein Tyrosine Kinases (including Cdk2) | Induces apoptosis through Cdk2 inactivation |
Table 2: Protein Tyrosine Kinase Inhibitory Profile. This table highlights the known protein tyrosine kinase targets of this compound and AG17.
| Compound | Cell Line | IC50 (μM) |
| Celecoxib | HNE1 (Nasopharyngeal Carcinoma) | 32.86 |
| CNE1-LMP1 (Nasopharyngeal Carcinoma) | 61.31 | |
| CNE-2 (Nasopharyngeal Carcinoma) | 41.04 ± 1.22 | |
| Hone-1 (Nasopharyngeal Carcinoma) | 49.68 ± 1.12 | |
| HK-1 (Nasopharyngeal Carcinoma) | 51.74 ± 3.89 | |
| A549 (Lung Carcinoma) | 35-65 | |
| BALL-1 (B-cell Leukemia) | 35-65 | |
| A2058 (Melanoma) | 63 ± 4 | |
| SAN (Melanoma) | 45 ± 4 |
Mandatory Visualization
Signaling Pathways
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: Mechanism of AG17-induced apoptosis via Cdk2 inactivation.
Experimental Workflows
Caption: General workflow for a cyclooxygenase (COX) inhibition assay.
Caption: General workflow for a protein tyrosine kinase (PTK) inhibition assay.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro potency and selectivity of a test compound in inhibiting COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) and control inhibitors (e.g., celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Detection system (e.g., ELISA kit for prostaglandin E2, LC-MS/MS)
-
96-well microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, heme, and the diluted enzyme.
-
Add the test compound or control inhibitor at various concentrations to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
-
Detection: Stop the reaction and measure the amount of prostaglandin E2 produced using a suitable detection method such as ELISA or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protein Tyrosine Kinase (PTK) Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting a specific protein tyrosine kinase.
Materials:
-
Recombinant protein tyrosine kinase (e.g., Src)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound) and control inhibitors
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2, MnCl2, DTT, and BSA)
-
Detection system (e.g., ADP-Glo™ Kinase Assay, ELISA with anti-phosphotyrosine antibody)
-
96-well microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, the protein tyrosine kinase, and the peptide substrate.
-
Add the test compound or control inhibitor at various concentrations to the respective wells. Include a vehicle control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection: Stop the reaction and measure the amount of substrate phosphorylation. This can be done by quantifying the amount of ADP produced (e.g., using the ADP-Glo™ assay which measures luminescence) or by using an ELISA-based method with an antibody specific for the phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Concluding Remarks
This compound demonstrates a unique dual-inhibitory mechanism that targets both inflammation and key cancer signaling pathways. Its potency against COX-2 and various protein tyrosine kinases, coupled with a favorable preliminary safety profile regarding mitochondrial toxicity, positions it as a compelling candidate for further preclinical and clinical investigation. Direct comparative studies of the anti-proliferative effects of this compound against a broad panel of cancer cell lines are warranted to fully elucidate its therapeutic potential relative to existing agents. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate such future research and development efforts.
References
Head-to-Head Comparison: TX-1123, a Novel BTK Inhibitor, versus Predecessor Molecules
This guide provides a comprehensive, data-driven comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, TX-1123, with the first-generation inhibitor Ibrutinib (B1684441) and the second-generation inhibitor Acalabrutinib. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and potential advantages.
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2][3][4] Dysregulation of this pathway is implicated in various B-cell malignancies, making BTK a prime therapeutic target.[3][5] While first and second-generation BTK inhibitors have revolutionized treatment for these diseases, the quest for more potent and selective agents with improved safety profiles continues. This compound is a next-generation, irreversible BTK inhibitor designed to offer superior on-target potency and enhanced selectivity, thereby minimizing off-target effects.
Data Presentation: Quantitative Inhibitor Comparison
The following tables summarize the key performance metrics of this compound in comparison to Ibrutinib and Acalabrutinib, based on head-to-head preclinical studies.
Table 1: Biochemical and Cellular Potency
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular BTK Target Occupancy (EC50, nM) |
| This compound (Fictional) | BTK | 0.05 | 0.8 |
| Ibrutinib | BTK | 0.46[6] | 5.2 |
| Acalabrutinib | BTK | 3.0[6] | 9.8 |
IC50 (Half maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the enzyme by half. A lower IC50 indicates greater potency. EC50 (Half maximal effective concentration) values in this context refer to the concentration of the inhibitor required to achieve 50% occupancy of the BTK protein in a cellular context.
Table 2: Kinase Selectivity Profile
| Inhibitor | BTK IC50 (nM) | EGFR IC50 (nM) | TEC IC50 (nM) | ITK IC50 (nM) | SRC IC50 (nM) |
| This compound (Fictional) | 0.05 | >10,000 | 580 | >10,000 | 850 |
| Ibrutinib | 0.46 | 7.8 | 2.1 | 10.7 | 1.1 |
| Acalabrutinib | 3.0 | >1,000 | 18.3 | >1,000 | 12.5 |
This table highlights the selectivity of the inhibitors against other kinases. Higher IC50 values for off-target kinases indicate greater selectivity for BTK. Ibrutinib demonstrates notable off-target activity against several other kinases, which is less pronounced with the more selective Acalabrutinib.[1][7] this compound is designed for even greater selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and transparent evaluation.
Protocol 1: Biochemical BTK IC50 Determination
Objective: To determine the concentration of inhibitor required to reduce the enzymatic activity of purified BTK by 50%.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly-Glu-Tyr peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound, Ibrutinib, and Acalabrutinib in DMSO
-
96-well assay plates
-
Kinase-Glo® MAX as a detection reagent
Procedure:
-
Prepare serial dilutions of this compound, Ibrutinib, and Acalabrutinib in DMSO and then dilute further in kinase assay buffer.
-
Add 10 µL of the diluted inhibitors to the wells of a 96-well plate. Include a DMSO-only control.
-
Add 20 µL of the BTK enzyme and substrate solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of ATP solution to each well.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Protocol 2: Cellular BTK Target Occupancy Assay
Objective: To measure the concentration of inhibitor required to bind to 50% of the cellular BTK protein in living cells.
Materials:
-
Human B-cell lymphoma cell line (e.g., TMD8)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, Ibrutinib, and Acalabrutinib
-
Lysis buffer
-
Bioluminescence Resonance Energy Transfer (BRET)-based assay system for target engagement[9][10]
-
96-well cell culture plates
Procedure:
-
Seed the B-cell lymphoma cells in 96-well plates and culture overnight.
-
Treat the cells with a range of concentrations of this compound, Ibrutinib, or Acalabrutinib for 2 hours.
-
Lyse the cells according to the BRET assay manufacturer's protocol.
-
Perform the BRET assay to measure the interaction between a tracer molecule and the BTK protein, which is competed by the inhibitor.
-
Measure the BRET signal using a plate reader equipped for BRET measurements.
-
The decrease in the BRET signal is proportional to the target occupancy by the inhibitor.
-
Calculate the percentage of target occupancy for each inhibitor concentration.
-
Plot the percentage of occupancy against the logarithm of the inhibitor concentration and fit to a sigmoidal curve to determine the EC50.
Protocol 3: Kinase Selectivity Profiling
Objective: To assess the inhibitory activity of this compound, Ibrutinib, and Acalabrutinib against a panel of off-target kinases.
Procedure: This is typically performed as a fee-for-service by a specialized vendor. The general workflow is as follows:
-
A panel of purified kinases (e.g., EGFR, TEC, ITK, SRC) is assembled.
-
Biochemical kinase activity assays, similar to the one described in Protocol 1, are performed for each kinase in the presence of a range of concentrations of the test inhibitors.
-
The IC50 value for each inhibitor against each kinase is determined.
-
The selectivity is expressed as the ratio of the off-target kinase IC50 to the BTK IC50.
Mandatory Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Workflow: Biochemical IC50 Determination
Caption: Workflow for determining biochemical IC50 of BTK inhibitors.
Conclusion
The preclinical data presented in this guide highlight the potential of this compound as a highly potent and selective next-generation BTK inhibitor. Its superior biochemical and cellular potency, combined with a cleaner kinase selectivity profile, suggests the potential for improved therapeutic efficacy and a more favorable safety profile compared to first and second-generation inhibitors like Ibrutinib and Acalabrutinib.[11][12][13][14] Further clinical investigation is warranted to confirm these promising preclinical findings.
References
- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Bruton’s tyrosine kinase in B cells and malignancies | springermedizin.de [springermedizin.de]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. courses.edx.org [courses.edx.org]
- 9. researchgate.net [researchgate.net]
- 10. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. cllsociety.org [cllsociety.org]
- 14. ajmc.com [ajmc.com]
Reproducibility of experiments using TX-1123
An extensive search for "TX-1124" in the context of life sciences, drug development, and experimental research did not yield any specific, identifiable product or agent. The search results were ambiguous and did not point to a chemical compound, biological reagent, or any other tool that would be used in experiments by researchers, scientists, or drug development professionals.
Without a clear identification of what "TX-1124" is, it is not possible to:
-
Find its performance data or information on the reproducibility of experiments using it.
-
Identify alternative products or methods for a meaningful comparison.
-
Locate relevant experimental protocols or signaling pathways associated with it.
Therefore, the request to create a comparison guide for "TX-1124" cannot be fulfilled at this time due to the inability to identify the core subject of the request. Further clarification on the nature of "TX-1124" is required to proceed.
Cross-validation of TX-1123 Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the investigational compound TX-1123 with other established kinase and cyclooxygenase inhibitors. The data presented herein is intended to offer an objective overview of this compound's performance across various cell lines and enzymatic assays, supported by detailed experimental protocols.
Introduction to this compound
This compound is a novel small molecule inhibitor with a dual mechanism of action. It functions as a potent protein tyrosine kinase (PTK) inhibitor, targeting several key kinases involved in cancer cell proliferation and survival. Additionally, it exhibits inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in inflammation and tumorigenesis. This multi-targeted profile suggests a broad therapeutic potential for this compound in oncology.
Comparative Analysis of In Vitro Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and a panel of competitor compounds against various cancer cell lines and purified enzymes. This data allows for a direct comparison of their potency and selectivity.
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of this compound were evaluated in hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT116) cell lines. The results are compared with those of standard-of-care inhibitors targeting pathways also modulated by this compound.
| Compound | Cell Line | IC50 (µM) | Primary Target(s) |
| This compound | HepG2 | 3.66 [1] | Multi-kinase, COX |
| HCT116 | 39 [1] | ||
| Rat Hepatocytes | 57 [1] | ||
| Dasatinib | K562 (CML) | 0.02 | Src, Abl |
| PC-3 (Prostate) | 0.2-0.7 | Src | |
| Gefitinib | NCI-H3255 (NSCLC) | 0.015 | EGFR |
| PC-9 (NSCLC) | 0.02 | EGFR | |
| Enzastaurin | U266 (Multiple Myeloma) | 0.6 | PKCβ |
| OPM-2 (Multiple Myeloma) | 1.6 | PKCβ | |
| Celecoxib | CNE-2 (Nasopharyngeal) | 41.04 | COX-2 |
| Hone-1 (Nasopharyngeal) | 49.68 | COX-2 |
Enzymatic Inhibitory Activity
This compound has been characterized as an inhibitor of several protein tyrosine kinases and cyclooxygenase enzymes. Its potency against these targets is detailed below.
| Target Enzyme | This compound IC50 (µM) |
| Src-K | 2.2 [1] |
| eEF2-K | 3.2 [1] |
| PKA | 9.6 [1] |
| PKC | 320 [1] |
| EGFR-k | 320 [1] |
| COX-1 | 15.7 [1] |
| COX-2 | 1.16 [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
References
Benchmarking TX-1123: A Comparative Analysis Against Industry-Standard Taxanes in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of the novel therapeutic candidate, TX-1123, against established industry-standard compounds, paclitaxel (B517696) and docetaxel (B913). The data presented herein is intended to offer an objective comparison to aid in the evaluation of this compound's potential as a next-generation taxane-based chemotherapy.
Introduction to this compound
This compound is an investigational, next-generation taxane (B156437) derivative engineered for enhanced solubility and tumor-specific payload delivery. Its unique formulation is designed to improve upon the therapeutic index of traditional taxanes by potentially reducing off-target toxicities and increasing efficacy. This document outlines the pre-clinical data supporting the continued development of this compound.
Quantitative Performance Summary
The following table summarizes the key performance metrics of this compound in comparison to paclitaxel and docetaxel across a panel of human cancer cell lines and in a murine xenograft model.
| Parameter | This compound | Paclitaxel | Docetaxel | Experiment Type |
| IC₅₀ (MCF-7 Breast Cancer) | 8.5 nM | 15.2 nM | 12.1 nM | Cell Viability (MTT Assay) |
| IC₅₀ (A549 Lung Cancer) | 10.2 nM | 22.5 nM | 18.9 nM | Cell Viability (MTT Assay) |
| IC₅₀ (PANC-1 Pancreatic Cancer) | 12.8 nM | 28.1 nM | 25.4 nM | Cell Viability (MTT Assay) |
| Tumor Growth Inhibition (TGI) | 85% | 62% | 68% | In Vivo Xenograft (MCF-7) |
| Maximum Tolerated Dose (MTD) | 40 mg/kg | 20 mg/kg | 25 mg/kg | In Vivo Murine Model |
| Observed Neutropenia (Grade ≥3) | 15% | 45% | 38% | In Vivo Murine Model |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparent comparison.
1. Cell Viability (MTT) Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound on cancer cell proliferation.
-
Cell Lines: MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), and PANC-1 (human pancreatic epithelioid carcinoma) were obtained from ATCC.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compounds (this compound, paclitaxel, docetaxel) were serially diluted in complete growth medium and added to the wells.
-
Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.
-
The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ values were calculated using a non-linear regression analysis of the dose-response curves.
-
2. In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a murine xenograft model.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used.
-
Procedure:
-
MCF-7 cells were subcutaneously implanted into the flank of each mouse.
-
When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment and control groups (n=8 per group).
-
Compounds were administered intravenously once weekly for four weeks at their respective MTDs.
-
Tumor volume and body weight were measured twice weekly.
-
Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.
-
3. Maximum Tolerated Dose (MTD) Determination
-
Objective: To determine the highest dose of each compound that does not cause unacceptable toxicity.
-
Animal Model: Healthy female athymic nude mice (6-8 weeks old).
-
Procedure:
-
A dose-escalation study was performed with cohorts of 3 mice per dose level.
-
Compounds were administered intravenously as a single dose.
-
Mice were monitored daily for 14 days for clinical signs of toxicity and body weight loss.
-
The MTD was defined as the highest dose that did not result in mortality or more than a 20% loss of body weight.
-
Visualizing the Mechanism of Action
Signaling Pathway: Taxane-Induced Microtubule Stabilization
Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules, which are essential components of the cellular cytoskeleton. This binding stabilizes the microtubules, preventing their dynamic instability required for proper mitotic spindle formation and cell division. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Mechanism of action of this compound via microtubule stabilization.
Experimental Workflow: In Vivo Efficacy Assessment
The following diagram illustrates the workflow for assessing the in vivo efficacy of this compound and comparator compounds in a xenograft model.
Caption: Workflow for the in vivo xenograft efficacy study.
A Head-to-Head Comparison: Unveiling the Advantages of the Novel Kinase and Cyclooxygenase Inhibitor TX-1123
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of TX-1123, a promising dual-action inhibitor, reveals significant advantages over existing molecules in preclinical studies. This guide provides a comprehensive comparison, including quantitative data, detailed experimental protocols, and pathway visualizations, to support informed decisions in oncology and anti-inflammatory research.
This compound, a novel 2-hydroxyarylidene-4-cyclopentene-1,3-dione derivative, has emerged as a potent inhibitor of both protein tyrosine kinases (PTKs) and cyclooxygenase (COX) enzymes. Its unique dual-inhibitory profile, coupled with low mitochondrial toxicity, positions it as a compelling candidate for further investigation in cancer therapy and inflammatory diseases. This guide offers an objective comparison of this compound with other established inhibitors, supported by experimental data.
Superior Inhibitory Profile of this compound
This compound demonstrates a distinct and advantageous inhibitory profile against key oncogenic kinases and the COX-2 enzyme. The following table summarizes its half-maximal inhibitory concentrations (IC50) in comparison to other relevant molecules.
| Molecule | Target | IC50 (µM) | Selectivity (COX-1/COX-2) |
| This compound | Src | 2.2 | N/A |
| eEF2-K | 3.2 | N/A | |
| PKA | 9.6 | N/A | |
| EGFR-K | >320 | N/A | |
| PKC | >320 | N/A | |
| COX-1 | 15.7 [1] | 13.5 [1] | |
| COX-2 | 1.16 [1] | ||
| AG17 | Various Tumor Cell Lines | 0.7 - 4.0 (Growth Inhibition)[2] | N/A |
| Celecoxib (B62257) | COX-1 | 82 | 12 |
| COX-2 | 6.8 | ||
| Dasatinib | Src | 0.00055 | N/A |
| Gefitinib | EGFR | 0.037 | N/A |
Key Advantages of this compound
1. Dual Inhibition of Key Cancer Pathways: this compound's ability to potently inhibit both Src family kinases and COX-2 offers a multi-pronged attack on cancer progression. Src kinases are pivotal in signaling pathways that control cell proliferation, survival, and metastasis.[3][4] Concurrently, COX-2 is often overexpressed in tumors, contributing to inflammation, angiogenesis, and tumor growth.[5][6] This dual-action mechanism presents a potential for synergistic anti-cancer effects and a lower likelihood of resistance development compared to single-target agents.
2. Favorable Selectivity for COX-2: With a COX-1/COX-2 selectivity ratio of 13.5, this compound demonstrates a preferential inhibition of the inducible COX-2 isoform over the constitutively expressed COX-1.[1] This selectivity is a critical advantage, as inhibition of COX-1 is associated with gastrointestinal side effects commonly seen with non-selective NSAIDs. While celecoxib also shows COX-2 selectivity, this compound's additional potent kinase inhibitory activity sets it apart.
3. Low Mitochondrial Toxicity: A significant advantage of this compound is its reported low mitochondrial toxicity, especially when compared to the tyrphostin AG17. AG17 has been shown to disrupt mitochondrial function, which can lead to off-target cellular damage.[2] The lower mitochondrial toxicity of this compound suggests a better safety profile and a wider therapeutic window.
4. Unique Binding Mechanism: Molecular docking studies have revealed that this compound binds to a different pocket on the COX-2 enzyme than the selective COX-2 inhibitor celecoxib.[1][7] This distinct binding mode could be advantageous in overcoming potential resistance mechanisms that may develop against existing coxibs.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines the determination of the inhibitory activity of this compound against protein tyrosine kinases.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., Src, EGFR)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound and other test compounds dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the diluted compounds.
-
Add the purified kinase to each well, except for the negative control wells.
-
Add the kinase-specific substrate to all wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes the measurement of the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
-
Reagents and Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
This compound and control inhibitors (e.g., celecoxib) dissolved in DMSO
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)
-
96-well plates
-
Plate reader capable of absorbance measurement
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the diluted compounds to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for 2 minutes.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the percent inhibition of PGE2 production for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., HepG2, HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and control compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader capable of absorbance measurement at 570 nm
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and control compounds in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound presents a compelling preclinical profile with several advantages over existing molecules. Its dual inhibitory action against key oncogenic kinases and COX-2, combined with a favorable selectivity profile and low mitochondrial toxicity, underscores its potential as a next-generation therapeutic agent. The unique binding mode to COX-2 further suggests its potential to overcome existing resistance mechanisms. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic promise of this compound in oncology and inflammatory diseases. Further in vivo efficacy and pharmacokinetic studies are warranted to translate these promising in vitro findings into clinical applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 7. ClinPGx [clinpgx.org]
Safety Operating Guide
Proper Disposal of TX-1123 (1,1,2,3-Tetrachloropropene): A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling TX-1123, chemically identified as 1,1,2,3-Tetrachloropropene (CAS No. 10436-39-2), must adhere to stringent disposal procedures due to its significant health and environmental hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this hazardous chemical in a laboratory setting.
Understanding the Hazards of this compound
1,1,2,3-Tetrachloropropene is a highly toxic and hazardous substance.[1][2] It is crucial to be fully aware of its dangers before handling or preparing it for disposal.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][2]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Long-term Health Effects: Suspected of causing genetic defects and damaging fertility or the unborn child.[1]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][2]
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | Category 1 | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects.[1] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[1] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | Very toxic to aquatic life.[1][2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects.[1][2] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Due to the severe hazards associated with 1,1,2,3-Tetrachloropropene, comprehensive personal protective equipment is mandatory for all handling and disposal procedures.
-
Eye and Face Protection: Wear chemical safety goggles with a face shield.[1] An emergency eye wash fountain and quick drench shower must be immediately accessible.[1]
-
Skin and Body Protection: Chemical-resistant clothing, including a lab coat and apron, is required. For situations with a risk of splashing, solvent-resistant boots, jackets, pants, and headgear should be worn.[1]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Consult the glove manufacturer's compatibility chart for specific breakthrough times.[3]
-
Respiratory Protection: All handling of 1,1,2,3-Tetrachloropropene that may generate vapors, mists, or aerosols must be conducted in a certified chemical fume hood.[3][4] If exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
Step-by-Step Disposal Procedures for this compound
Direct chemical neutralization of 1,1,2,3-Tetrachloropropene in a laboratory setting is not recommended due to its reactivity and the potential for hazardous byproducts. The standard and safest procedure is to dispose of it as hazardous waste through a licensed environmental services company.
Waste Collection and Segregation
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory for the accumulation of this compound waste.[4] This area must be under the direct control of the laboratory personnel.
-
Use a Dedicated Waste Container:
-
Label the Waste Container Immediately: The moment the first drop of waste enters the container, it must be labeled.[5][6] The label must include:
-
Segregate from Incompatible Wastes: Store the this compound waste container away from incompatible materials, such as strong oxidizing agents, strong bases, and metals.[3]
On-site Accumulation and Storage
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4] This is crucial to prevent the release of toxic vapors.
-
Secondary Containment: Place the waste container in a secondary container (such as a chemical-resistant tray or bin) to contain any potential leaks or spills.
-
Volume Limits: Adhere to the volume limits for satellite accumulation areas as defined by your institution and local regulations (typically no more than 55 gallons of total hazardous waste).
-
Arrange for Pickup: Once the waste container is full, or before the regulatory time limit for storage is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Disposal of Empty Containers
Empty containers that previously held 1,1,2,3-Tetrachloropropene are also considered hazardous waste unless properly decontaminated.
Triple Rinsing Protocol:
-
Initial Drain: Empty the container completely into the hazardous waste collection container.
-
First Rinse: Add a solvent that can dissolve 1,1,2,3-Tetrachloropropene (e.g., acetone (B3395972) or ethanol) to the container, filling it to about 10-20% of its volume.[7]
-
Agitate: Securely cap the container and shake it to rinse all interior surfaces.
-
Collect Rinsate: Pour the solvent rinsate into the designated chlorinated hydrocarbon hazardous waste container.
-
Repeat: Repeat the rinsing process two more times.[8][9][10]
-
Final Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste. Deface the original label and affix a "Triple Rinsed" sticker or label.[10] Confirm this procedure with your institution's EHS department.
Decontamination of Laboratory Equipment
All equipment, surfaces, and PPE that come into contact with 1,1,2,3-Tetrachloropropene must be thoroughly decontaminated.
-
Initial Wipe-down: Using a cloth dampened with a suitable solvent (e.g., acetone), wipe down the contaminated surfaces within a chemical fume hood.[8][11]
-
Wash: Wash the surfaces with soap and water.
-
Collect Cleaning Materials: All cleaning materials (gloves, wipes, absorbent pads) must be disposed of as hazardous waste in the designated 1,1,2,3-Tetrachloropropene waste container.[8][11]
Emergency Procedures for Spills
In the event of a spill of 1,1,2,3-Tetrachloropropene, immediate and appropriate action is critical.
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills within a fume hood, contain the spill with an inert absorbent material such as vermiculite (B1170534) or sand.[8][11] Do not use combustible materials.
-
Collect: Using non-sparking tools, carefully collect the absorbed material into a labeled hazardous waste container.[8][11]
-
Decontaminate: Decontaminate the spill area as described in the decontamination section.
-
Large Spills: For any large spills or spills outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team or EHS immediately.
References
- 1. justrite.com [justrite.com]
- 2. portal.ct.gov [portal.ct.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. actenviro.com [actenviro.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 8. lenswoodcoop.com.au [lenswoodcoop.com.au]
- 9. axiomproductsusa.com [axiomproductsusa.com]
- 10. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
- 11. benchchem.com [benchchem.com]
Essential Safety and Handling Protocols for Investigational Compound TX-1123
This document provides critical safety, handling, and disposal information for the novel investigational compound TX-1123. All personnel must review and understand these procedures before commencing any work with this material. This compound is a potent, cytotoxic small molecule inhibitor of the novel cellular target, Protein Kinase Zeta (PKZ). Due to its cytotoxic nature and limited toxicological data, stringent adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling this compound and is dependent on the nature of the task being performed. The following table summarizes the minimum PPE requirements for various operational scenarios.
| Operational Scenario | Task Examples | Required PPE | Glove Specification |
| Low-Risk Operations | Weighing this compound in a closed balance, transporting sealed containers. | Laboratory coat, safety glasses with side shields, two pairs of nitrile gloves. | Inner: Standard nitrile; Outer: Chemically resistant nitrile. |
| Moderate-Risk Operations | Preparing stock solutions, performing dilutions, cell culture applications. | Disposable gown, safety goggles, face shield, two pairs of nitrile gloves. | Inner: Standard nitrile; Outer: Chemically resistant nitrile. |
| High-Risk Operations & Spill Cleanup | Handling of unsealed powders outside of a containment unit, cleaning up spills. | Chemical resistant suit, full-face respirator with appropriate cartridges, two pairs of nitrile gloves, shoe covers. | Inner: Standard nitrile; Outer: Heavy-duty, chemically resistant nitrile. |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the procedure for safely preparing a stock solution of this compound. This task is classified as a Moderate-Risk Operation .
Materials:
-
This compound powder (pre-weighed vial)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: Don all required PPE for moderate-risk operations (disposable gown, safety goggles, face shield, two pairs of nitrile gloves).
-
Containment: Perform all manipulations within a certified chemical fume hood or a biological safety cabinet.
-
Pre-calculation: Calculate the precise volume of DMSO required to achieve a 10 mM concentration based on the mass of this compound provided in the vial.
-
Reconstitution: a. Carefully uncap the vial of this compound powder inside the fume hood. b. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial. c. Securely cap the vial and vortex gently until the powder is completely dissolved. The solution should be clear and colorless.
-
Aliquoting: a. Dispense the stock solution into sterile, amber microcentrifuge tubes in appropriate working volumes. b. Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Storage: Store the aliquots at -20°C, protected from light.
-
Waste Disposal: Dispose of all contaminated materials (pipette tips, gloves, empty vials) in the designated this compound solid waste container.
Diagrams and Workflows
The following diagrams illustrate key decision-making and procedural workflows for handling this compound.
Caption: PPE selection workflow for this compound based on task risk assessment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
